(S)-(+)-Ibuprofen-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-PCXQMPHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-(+)-Ibuprofen-d3 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Ibuprofen-d3 is the deuterated form of the S-enantiomer of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The S-enantiomer is the more pharmacologically active form of ibuprofen.[1][2] Isotopic labeling with deuterium (d3) at the alpha-methyl group of the propionic acid moiety provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and representative experimental protocols.
Physical and Chemical Properties
This compound shares nearly identical physical and chemical properties with its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of three deuterium atoms.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅D₃O₂ | [3] |
| Molecular Weight | 209.3 g/mol | [3][4] |
| CAS Number | 1329643-44-8 | [5] |
| Appearance | White to Pale Beige Solid | |
| Melting Point | 69-71°C (for racemic-d3) | |
| Boiling Point | 319.6 ± 11.0 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in Methanol, Acetonitrile, Chloroform, DMSO, and Ethanol.[3][6] | [3][6] |
| Isotopic Purity | ≥95 atom % D |
Spectroscopic Data
The spectroscopic data for this compound is largely comparable to that of (S)-(+)-Ibuprofen. The key differences are observable in the mass spectrum, due to the mass shift of +3, and in the ¹H and ¹³C NMR spectra at the site of deuteration.
Mass Spectrometry
This compound is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of ibuprofen in biological matrices.
| Technique | Ion Transition (m/z) | Reference(s) |
| LC-MS/MS (Negative Ion Mode) | 208.1 → 163.9 | [7] |
| LC-MS/MS (Negative Ion Mode) | 208 → 164 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR spectral data for this compound, based on the known spectra of non-deuterated ibuprofen. The most significant difference in the ¹H NMR spectrum is the absence of the doublet corresponding to the α-methyl protons. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon will appear as a triplet due to C-D coupling.
¹H NMR (CDCl₃, 300 MHz): δ 7.22 (d, 2H, J = 8.1 Hz), 7.11 (d, 2H, J = 8.1 Hz), 3.72 (q, 1H, J = 7.2 Hz), 2.46 (d, 2H, J = 7.2 Hz), 1.84 (m, 1H), 0.88 (d, 6H, J = 6.6 Hz).[8]
¹³C NMR (CDCl₃): δ 181.2 (C=O), 140.8 (C), 137.2 (C), 129.4 (CH), 127.3 (CH), 45.1 (CH), 45.0 (CH₂), 30.2 (CH), 22.4 (CH₃), 18.5 (C-D₃, triplet).[9][10][11][12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to be nearly identical to that of (S)-(+)-Ibuprofen. The characteristic absorption bands include:
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3000 | O-H stretch (carboxylic acid) | [14] |
| ~2954 | C-H stretch (aliphatic) | [8] |
| ~1721 | C=O stretch (carboxylic acid dimer) | [15] |
| ~1512 | C=C stretch (aromatic) | [8] |
Mechanism of Action
(S)-(+)-Ibuprofen, the active enantiomer, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][6]
Experimental Protocols
Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a cooled solution of isobutylbenzene, add anhydrous hydrogen fluoride (HF) as both the catalyst and solvent.
-
Slowly add acetic anhydride to the mixture.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the HF can be recovered and recycled. The resulting product is 4'-isobutylacetophenone.[8]
Step 2: Hydrogenation and Deuteration
This step would involve the hydrogenation of the ketone to an alcohol, followed by a reaction to introduce the deuterated methyl group. A more direct, though hypothetical, approach for deuteration at the alpha-position could involve an enolate formation followed by quenching with a deuterium source. A plausible laboratory synthesis of racemic ibuprofen involves a Grignard reaction.[8]
Step 3: Carbonylation
-
The intermediate from the previous step is subjected to carbonylation in the presence of a palladium catalyst.
-
This reaction introduces the carboxylic acid moiety, yielding racemic ibuprofen.
Step 4: Chiral Resolution and Purification
-
The racemic ibuprofen is resolved to isolate the (S)-(+)-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral resolving agent.
-
The resulting (S)-(+)-Ibuprofen is then purified by recrystallization.
Disclaimer: This is a representative synthesis outline. A specific protocol for deuteration would need to be developed and optimized.
Analytical Method: Quantification in Plasma by LC-MS/MS
The following is a general protocol for the analysis of ibuprofen in a biological matrix using this compound as an internal standard.
-
Sample Preparation: To a plasma sample, add a known concentration of this compound solution in a suitable solvent like methanol.
-
Extraction: Perform protein precipitation by adding a solvent such as acetonitrile. Alternatively, a liquid-liquid extraction can be performed. Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific mass transitions for ibuprofen and this compound.[7]
-
Quantification: Create a calibration curve using known concentrations of ibuprofen. The concentration of ibuprofen in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound is an essential tool for researchers in drug development and related fields. Its well-defined physical and chemical properties, coupled with its utility in sensitive analytical methods, make it invaluable for detailed pharmacokinetic and metabolic studies of ibuprofen. This guide provides a foundational understanding of this important isotopically labeled compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. rac Ibuprofen-d3 | C13H18O2 | CID 12225947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ibuprofen-d3 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]
- 11. Ibuprofen(15687-27-1) 13C NMR spectrum [chemicalbook.com]
- 12. (S)-(+)-Ibuprofen (51146-56-6) 13C NMR [m.chemicalbook.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. "Conversion of Racemic Ibuprofen to (S)-Ibuprofen" by David Chavez-Flores [scholarworks.utep.edu]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
(S)-(+)-Ibuprofen-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(+)-Ibuprofen-d3, a deuterated analog of the active enantiomer of ibuprofen. This document details its fundamental properties, analytical methodologies, and its primary mechanism of action.
Core Compound Data
This compound, the S-enantiomer of ibuprofen in which three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced by deuterium, is a valuable tool in pharmacokinetic and metabolic studies. Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 1329643-44-8 |
| Molecular Formula | C₁₃H₁₅D₃O₂ |
| Molecular Weight | 209.31 g/mol |
Mechanism of Action: Cyclooxygenase Inhibition
The primary pharmacological effect of (S)-(+)-Ibuprofen, and by extension its deuterated form, is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, (S)-(+)-Ibuprofen prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The S-enantiomer is significantly more potent in this inhibitory action than the R-enantiomer.
The signaling pathway for prostaglandin synthesis and its inhibition by (S)-(+)-Ibuprofen is illustrated in the following diagram.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Experimental Protocols
Chiral Separation of Ibuprofen Enantiomers by HPLC
The accurate quantification of (S)-(+)-Ibuprofen and its R-enantiomer is crucial for pharmacokinetic and metabolic studies. A common method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Objective: To separate and quantify the enantiomers of ibuprofen in a given sample.
Materials and Instrumentation:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., cellulose or amylose-based)
-
Mobile phase: A mixture of n-hexane, ethanol, and acetic acid (ratio can be optimized, e.g., 90:10:0.1 v/v/v)
-
Ibuprofen standard solutions (racemic and individual enantiomers)
-
Sample containing ibuprofen enantiomers
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvents and acid in the desired ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.
-
Standard Injection: Inject a known concentration of racemic ibuprofen standard to determine the retention times and resolution of the two enantiomers.
-
Sample Injection: Inject the sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peak areas for each enantiomer. The detection wavelength is typically set at 220 nm.
-
Quantification: Calculate the concentration of each enantiomer in the sample by comparing their peak areas to those of the standard solutions.
In Vitro COX Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ value of this compound for COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound test solutions at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
-
Incubation: In a microplate, add the COX enzyme, assay buffer, and different concentrations of this compound. Include control wells with no inhibitor and blank wells with no enzyme.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard for the analysis of (S)-(+)-Ibuprofen in biological samples.
Caption: Workflow for a Pharmacokinetic Study Using this compound.
A Technical Guide to the Synthesis and Isotopic Labeling of (S)-(+)-Ibuprofen-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties[1]. The therapeutic effects of ibuprofen are primarily attributed to its (S)-(+)-enantiomer, which is approximately 160 times more potent in inhibiting prostaglandin synthesis than its (R)-(-)-counterpart[2][3]. Consequently, the enantioselective synthesis of (S)-(+)-Ibuprofen is of significant interest to the pharmaceutical industry.
Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds, such as (S)-(+)-Ibuprofen-d3, serve as ideal internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) due to their near-identical chemical properties to the parent drug but distinct mass[4][5]. The "-d3" designation in this context refers to the substitution of three hydrogen atoms with deuterium on the alpha-methyl group of the propanoic acid side chain[4].
This technical guide provides a comprehensive overview of a robust method for the synthesis of racemic (±)-Ibuprofen-d3, followed by a detailed protocol for the chiral resolution to isolate the pharmacologically active this compound enantiomer.
Synthetic and Resolution Strategy
The synthesis of this compound is approached via a two-stage process designed for efficiency and high purity:
-
Synthesis of Racemic (±)-Ibuprofen-d3: This stage focuses on introducing the deuterated methyl group (-CD₃) onto a suitable precursor. The strategy involves the α-alkylation of the enolate derived from 2-(4-isobutylphenyl)acetic acid using deuterated methyl iodide (CD₃I).
-
Chiral Resolution: The resulting racemic (±)-Ibuprofen-d3 mixture is then separated into its constituent enantiomers. This is achieved through fractional crystallization of diastereomeric salts formed by reacting the racemic acid with a chiral resolving agent, (S)-(-)-α-phenylethylamine[6][7]. The less soluble diastereomeric salt is isolated, and the desired this compound is subsequently liberated.
Experimental Protocols
Synthesis of Racemic (±)-Ibuprofen-d3
This procedure details the α-deuteromethylation of 2-(4-isobutylphenyl)acetic acid.
Materials:
-
2-(4-isobutylphenyl)acetic acid
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Deuterated methyl iodide (CD₃I, 99.5 atom % D)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 3 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-(4-isobutylphenyl)acetic acid (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dianion Formation: Slowly add LDA solution (2.2 eq) to the stirred solution while maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete formation of the dianion.
-
Deuteromethylation: Cool the reaction mixture back down to -78 °C. Add deuterated methyl iodide (1.2 eq) dropwise. After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by carefully adding 3 M HCl until the pH is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude (±)-Ibuprofen-d3. The crude product can be purified further by column chromatography or recrystallization from a suitable solvent like hexane.
Chiral Resolution of (±)-Ibuprofen-d3
This protocol separates the (S)-(+) enantiomer from the racemic mixture.
Materials:
-
(±)-Ibuprofen-d3 (from step 3.1)
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 6 M
-
Diethyl ether
Protocol:
-
Salt Formation: Dissolve racemic (±)-Ibuprofen-d3 (1.0 eq) in a minimal amount of methanol in an Erlenmeyer flask. In a separate container, dissolve (S)-(-)-α-phenylethylamine (0.5 eq) in methanol. Slowly add the amine solution to the ibuprofen solution with gentle stirring. Heat the mixture gently (to approx. 75-85 °C) to ensure complete dissolution[8].
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of this compound and (S)-(-)-α-phenylethylamine, being less soluble, will preferentially crystallize. To maximize crystal formation, cool the flask further in an ice bath for 1-2 hours[7].
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the solid with a small amount of ice-cold methanol to remove the more soluble (R,S)-diastereomer. The purity of the salt can be enhanced by recrystallization from methanol.
-
Liberation of this compound: Suspend the purified diastereomeric salt in water and add diethyl ether. While stirring vigorously, add 6 M HCl dropwise until the aqueous layer is strongly acidic (pH < 2). This will break the salt, protonating the ibuprofen and the amine[3].
-
Final Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent to yield the final product, this compound, as a white solid.
Data Presentation
Quantitative data for the target compound and representative yields for the synthetic process are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₅D₃O₂ | [4] |
| Molecular Weight | 209.30 g/mol | [4] |
| Formal Name | (S)-α-(methyl-d₃)-4-(2-methylpropyl)-benzeneacetic acid | [4] |
| Isotopic Purity | ≥95 atom % D | |
| Deuterated Forms | ≥99% (d₁-d₃) | [4] |
| Enantiomeric Excess (e.e.) | Target: >98% (post-resolution) |[3] |
Table 2: Summary of Key Experimental Steps and Representative Outcomes
| Step | Description | Purpose | Representative Yield |
|---|---|---|---|
| α-Deuteromethylation | Alkylation of the precursor's α-carbon with CD₃I. | Introduction of the deuterium label. | 75-90% |
| Diastereomeric Salt Formation | Reaction of (±)-Ibuprofen-d3 with (S)-amine. | Creation of separable diastereomers. | Quantitative |
| Fractional Crystallization | Isolation of the less soluble (S,S) salt. | Separation of diastereomers. | 35-45% (of total racemate) |
| Liberation of Acid | Acidification to break the salt and isolate the final product. | Recovery of pure (S)-enantiomer. | >95% |
Visualization of Workflow and Synthesis
The following diagrams illustrate the synthetic pathway and the overall experimental workflow.
Caption: Synthetic pathway for racemic (±)-Ibuprofen-d3.
Caption: Experimental workflow from synthesis to final product.
References
- 1. NIH 3D - Ibuprofen [3d.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cerilliant.com [cerilliant.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chegg.com [chegg.com]
- 8. chemconnections.org [chemconnections.org]
An In-depth Technical Guide to the Certificate of Analysis for (S)-(+)-Ibuprofen-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for (S)-(+)-Ibuprofen-d3, a deuterated internal standard crucial for the accurate quantification of ibuprofen in various analytical applications. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results in clinical toxicology, forensic analysis, and pharmaceutical research.
This compound is the biologically active enantiomer of ibuprofen, isotopically labeled with three deuterium atoms on the methyl group of the propanoic acid side chain. This labeling results in a mass shift of +3 atomic mass units, allowing it to be distinguished from the unlabeled analyte by mass spectrometry without significantly altering its chemical and chromatographic properties.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a critical component of quality control, providing a detailed summary of the analytical tests performed to verify the identity, purity, and quality of the compound. For an isotopically labeled standard like this compound, the CoA provides essential data on its chemical structure, chemical purity, enantiomeric purity, and isotopic enrichment.
Key Sections of a CoA for this compound:
-
Product Information: Includes compound name, catalog number, batch number, CAS number, and molecular formula.
-
Physical Properties: Appearance, molecular weight, and storage conditions.
-
Analytical Data: The core of the CoA, presenting the results of various tests with the acceptance criteria.
-
Certification and Approval: Dated signature from a quality assurance representative.
Data Presentation: Quantitative Analysis Summary
The quantitative data from a typical CoA for this compound is summarized below. These values represent common specifications from various suppliers and serve as a benchmark for quality assessment.
Table 1: Identity and Physical Properties
| Parameter | Specification | Typical Value |
| Chemical Name | α-(methyl-d3)-4-(2-methylpropyl)-benzeneacetic acid, (S)- | Conforms to structure |
| CAS Number | 121662-14-4 | N/A |
| Molecular Formula | C₁₃H₁₅D₃O₂ | C₁₃H₁₅D₃O₂ |
| Molecular Weight | 209.30 g/mol | 209.30 |
| Appearance | White to off-white solid | Conforms |
| Mass Shift | M+3 | Conforms |
Table 2: Purity and Composition
| Parameter | Method | Specification | Typical Value |
| Chemical Purity | HPLC | ≥98.0% | >99% |
| Enantiomeric Purity (e.e.) | Chiral HPLC | ≥98.0% (S)-enantiomer | >99% |
| Isotopic Purity (Atom % D) | Mass Spectrometry | ≥95 atom % D | >98 atom % D |
| Isotopic Enrichment | Mass Spectrometry | ≥99% deuterated forms (d₁-d₃) | ≥99% |
Experimental Protocols: Methodologies for Key Analyses
The data presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies for the key experiments performed on this compound.
Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule and the position of the deuterium labels.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is used to verify the overall proton framework of the ibuprofen molecule. A key confirmation of successful deuteration is the significant reduction or complete absence of the signal corresponding to the methyl protons (CH ₃) on the propanoic acid side chain. The remaining signals for the aromatic protons, the isobutyl group, and the chiral center proton should match the known spectrum of ibuprofen.[1]
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton. The carbon atom attached to the three deuterium atoms (CD₃) will show a characteristic triplet splitting pattern due to C-D coupling, confirming the location of the isotopic label.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the chemical purity of a compound by separating it from any impurities.
-
Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components in the mixture travel through the column at different speeds, allowing them to be separated and detected.
-
Methodology:
-
Column: A reverse-phase C18 column is commonly used.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or ethanol is typical.[3] The composition can be delivered in an isocratic (constant) or gradient (varied) manner.
-
Detection: A UV detector is set to a wavelength where ibuprofen has strong absorbance, such as 220 nm or 263 nm.[3][4]
-
Quantification: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total area.
-
Enantiomeric Purity by Chiral HPLC
Since ibuprofen is a chiral molecule, it is essential to confirm the enantiomeric purity of the (S)-(+) form. The inactive (R)-(-)-enantiomer is considered a chiral impurity.
-
Principle: Chiral HPLC uses a special column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate.
-
Methodology:
-
Column: A chiral column, such as one based on cellulose tris-(3,5-dimethylphenylcarbamate) or ovomucoid, is used.[3][5]
-
Mobile Phase: The mobile phase is carefully selected to optimize the separation of the enantiomers. This often consists of a mixture of hexane or other alkanes with an alcohol like ethanol or isopropanol.[3][5]
-
Detection: UV detection is used, similar to standard HPLC.
-
Quantification: The chromatogram will show two separated peaks for the (S)-(+) and (R)-(-) enantiomers. The enantiomeric excess (e.e.) is calculated based on the relative peak areas.
-
Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the mass of the molecule and quantifying the degree of deuterium incorporation.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of deuterium increases the molecular weight.
-
Methodology:
-
Ionization: Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with HPLC (LC-MS).[2]
-
Analysis: The mass spectrum will show a distribution of isotopic peaks. For Ibuprofen-d3, the primary molecular ion peak will be at m/z 209.3 (for the protonated molecule, [M+H]⁺, it would be ~210.3), which is 3 units higher than unlabeled ibuprofen (m/z 206.3).
-
Quantification: The isotopic purity is determined by analyzing the ion intensities of the desired deuterated species (d₃) relative to the unlabeled (d₀) and partially labeled (d₁, d₂) species.[4] The atom % D refers to the percentage of deuterium atoms at the labeled position.
-
Visualizations: Workflows and Structures
Diagrams are provided to visually explain key concepts and processes related to the analysis of this compound.
Figure 1: Chemical structure of this compound highlighting key functional groups.
Figure 2: A typical workflow for generating a Certificate of Analysis for a reference standard.
Figure 3: Logical relationship between analytical techniques and the quality attributes they verify.
References
An In-depth Technical Guide to (S)-(+)-Ibuprofen-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(+)-Ibuprofen-d3, a deuterated internal standard essential for the accurate quantification of (S)-(+)-Ibuprofen (Dexibuprofen) in biological matrices. This document details commercially available sources, their specifications, relevant experimental protocols, and the pharmacological context of its parent compound.
Introduction to this compound
(S)-(+)-Ibuprofen, the pharmacologically active enantiomer of ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is its stable isotope-labeled counterpart, where three hydrogen atoms on the methyl group of the propionic acid side chain are replaced with deuterium. This isotopic substitution results in a mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use minimizes variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the active drug enantiomer in pharmacokinetic, drug metabolism, and toxicology studies.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research purposes. The following tables summarize the key specifications from several prominent vendors to facilitate selection based on research needs.
Table 1: General Product Specifications for this compound
| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| LGC Standards | TRC-I140012 | 1329643-44-8 | C₁₃H₁₅D₃O₂ | 209.30 |
| Cayman Chemical | 18255 (racemic-d3) | 121662-14-4 (racemic-d3) | C₁₃H₁₅D₃O₂ | 209.3 |
| MedChemExpress | HY-78131AS | 1329643-44-8 | C₁₃H₁₅D₃O₂ | 209.30 |
| Sinopep | Not specified | 1329643-44-8 | C₁₃H₁₅D₃O₂ | 209.3 |
| Simson Pharma | Not specified | 1329643-44-8 | C₁₃H₁₅D₃O₂ | 209.3 |
Table 2: Purity and Isotopic Abundance Data from Suppliers
| Supplier | Chemical Purity | Isotopic Purity (Deuterium Incorporation) | Notes |
| LGC Standards | >95% (HPLC) | Not specified | |
| Cayman Chemical | ≥98% (for racemic-d3) | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | Data for racemic mixture. |
| MedChemExpress | 99.96% | Not specified | |
| Sinopep | Not specified | Not specified | Certificate of Analysis available on request. |
| Simson Pharma | High Purity | Not specified | Accompanied by Certificate of Analysis. |
Note: Researchers should always request a lot-specific Certificate of Analysis from the supplier for the most accurate and up-to-date information.
Synthesis and Characterization
A likely synthetic route would involve the resolution of racemic ibuprofen to isolate the (S)-(+)-enantiomer, followed by a deuteration step. Alternatively, a stereoselective synthesis could be employed, incorporating a deuterated starting material. One common method for introducing deuterium at the methyl position of a carboxylic acid is through the use of deuterated reagents in the final steps of the synthesis. For example, a Grignard reaction with deuterated methyl magnesium iodide (CD₃MgI) on a suitable precursor could achieve the desired labeling.
Characterization:
The structure and purity of this compound are confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall structure of the molecule. The absence or significant reduction of the proton signal corresponding to the methyl group in the propionic acid side chain in the ¹H NMR spectrum is indicative of successful deuteration.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and the degree of deuterium incorporation. The mass spectrum will show a molecular ion peak at m/z 209.3, corresponding to the addition of three deuterium atoms compared to the unlabeled (S)-(+)-Ibuprofen (MW: 206.3).
Mechanism of Action of Ibuprofen: Inhibition of the Prostaglandin Synthesis Pathway
(S)-(+)-Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of ibuprofen.
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (S)-(+)-Ibuprofen in biological samples such as plasma and serum. Below is a representative experimental protocol adapted from published pharmacokinetic studies.
Objective: To quantify the concentration of (S)-(+)-Ibuprofen in human plasma using this compound as an internal standard.
Materials:
-
(S)-(+)-Ibuprofen analytical standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Workflow:
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of (S)-(+)-Ibuprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of (S)-(+)-Ibuprofen by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(S)-(+)-Ibuprofen: Q1 m/z 205.1 → Q3 m/z 161.1
-
This compound: Q1 m/z 208.1 → Q3 m/z 164.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of (S)-(+)-Ibuprofen to this compound against the concentration of the calibration standards.
-
Determine the concentration of (S)-(+)-Ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. This guide provides a foundational understanding of its commercial availability, properties, and application, enabling researchers to effectively incorporate this critical reagent into their studies. For specific applications, further optimization of the provided protocols may be necessary.
The Role of (S)-(+)-Ibuprofen-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of (S)-(+)-Ibuprofen-d3 as an internal standard in bioanalytical methodologies. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision required for pharmacokinetic, toxicokinetic, and clinical studies.
Core Principle: The Ideal Internal Standard
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The ideal IS mimics the analyte of interest throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variations that can occur, such as:
-
Sample Preparation: Inconsistencies in extraction efficiency or sample handling.
-
Matrix Effects: Suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix (e.g., plasma, urine).
-
Instrumental Variability: Fluctuations in injection volume or detector response.
By measuring the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to more accurate and reliable quantification.
This compound: A Stable Isotope-Labeled Internal Standard
This compound is a deuterated form of the pharmacologically active S-enantiomer of ibuprofen.[1] The three deuterium atoms replace three hydrogen atoms on the methyl group of the propionic acid side chain. This seemingly minor modification is the key to its efficacy as an internal standard.
Mechanism of Action
The fundamental principle behind the use of this compound as an internal standard lies in its near-identical physicochemical properties to the unlabeled (S)-(+)-Ibuprofen. Because the chemical structure and functional groups are the same, the deuterated and non-deuterated forms exhibit:
-
Similar Extraction Recovery: During sample preparation techniques like protein precipitation or liquid-liquid extraction, both compounds are extracted from the biological matrix with comparable efficiency.
-
Co-elution in Liquid Chromatography: In reversed-phase liquid chromatography, this compound and (S)-(+)-Ibuprofen have virtually identical retention times, meaning they elute from the analytical column at the same time.[2] This is crucial because it ensures that both compounds experience the same matrix effects at the point of ionization in the mass spectrometer.
-
Comparable Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with similar efficiency.
The key difference is their mass. The three deuterium atoms give this compound a molecular weight that is three Daltons higher than (S)-(+)-Ibuprofen. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
While deuterated standards are considered the gold standard, it is important to be aware of potential isotopic effects. In some cases, the C-D bond can be slightly stronger than the C-H bond, which can lead to minor differences in retention time and fragmentation patterns. However, for ibuprofen, these effects are generally negligible and do not significantly impact the accuracy of the analysis. The stability of the deuterium labels on the methyl group is also high, with a low risk of back-exchange with hydrogen under typical bioanalytical conditions.
Quantitative Data for Bioanalytical Methods
The following tables summarize key quantitative parameters for the analysis of ibuprofen using this compound as an internal standard, compiled from various validated LC-MS/MS methods.
Table 1: Mass Spectrometry Parameters for Ibuprofen and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| (S)-(+)-Ibuprofen | 205.0 - 205.1 | 161.0 - 161.1 | Negative |
| This compound | 208.0 - 208.1 | 163.9 - 164.0 | Negative |
Note: The slight variations in m/z values reflect differences in instrumentation and calibration across different laboratories.
Table 2: Performance Characteristics of Validated Bioanalytical Methods
| Parameter | Typical Range |
| Linearity Range | 0.05 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% (typically <10%) |
| Precision (%RSD) | <15% (typically <10%) |
| Recovery | 78% - 95% |
Experimental Protocols
While specific parameters may vary depending on the instrumentation and the biological matrix, the following provides a general overview of a typical experimental protocol for the quantification of ibuprofen in human plasma using this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for extracting ibuprofen from plasma.
-
Aliquoting: Transfer a small volume of plasma (e.g., 50-100 µL) to a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a working solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) to each plasma sample, calibrator, and quality control.
-
Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both ibuprofen and this compound as listed in Table 1.
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate the analytical workflow and the underlying principles.
Conclusion
This compound serves as an exemplary internal standard for the quantitative bioanalysis of ibuprofen. Its near-identical chemical behavior, combined with its distinct mass, allows for the effective correction of analytical variability, thereby ensuring the generation of high-quality, reliable data. This technical guide provides the foundational knowledge, quantitative data, and procedural outlines necessary for researchers, scientists, and drug development professionals to successfully implement this compound in their analytical workflows. The principles and practices described herein are fundamental to achieving the rigorous standards of modern bioanalytical science.
References
An In-Depth Technical Guide to the Isotopic Purity and Stability of (S)-(+)-Ibuprofen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of (S)-(+)-Ibuprofen-d3, a deuterated internal standard essential for the accurate quantification of (S)-(+)-Ibuprofen in various analytical matrices. The document details the methodologies for assessing isotopic and enantiomeric purity, as well as the stability of this isotopically labeled compound under various stress conditions.
Quantitative Data Summary
The following tables summarize the key specifications and analytical parameters for this compound.
Table 1: Specifications for this compound
| Parameter | Specification | Analytical Method |
| Chemical Formula | C₁₃H₁₅D₃O₂ | Mass Spectrometry |
| Molecular Weight | 209.3 g/mol | Mass Spectrometry |
| Isotopic Purity | ≥ 98 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Enantiomeric Purity | ≥ 99% (S)-enantiomer | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chemical Purity | ≥ 98.0% | HPLC-UV |
Table 2: Isotopic Distribution of Ibuprofen-d3 by Mass Spectrometry
| Isotopologue | Theoretical m/z | Expected Abundance |
| d₀ (unlabeled) | 205.1 | < 1% |
| d₁ | 206.1 | < 2% |
| d₂ | 207.1 | < 5% |
| d₃ | 208.1 | > 90% |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for ibuprofen and deuterated compounds, and are validated according to ICH Q2(R1) guidelines.[1][2]
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This method provides a detailed analysis of the isotopic distribution of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
MS Parameters:
-
Ionization Mode: Negative ESI.
-
Scan Mode: Full scan from m/z 150-250.
-
Resolution: ≥ 60,000.
-
Data Analysis: Extract the ion chromatograms for the [M-H]⁻ ions of the d₀ to d₃ isotopologues (m/z 205.1, 206.1, 207.1, and 208.1). Integrate the peak areas for each isotopologue.
-
-
Calculation of Isotopic Purity:
-
Isotopic Purity (%) = [Area(d₃) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃))] x 100
-
Determination of Isotopic Enrichment by Quantitative ¹H-NMR Spectroscopy
This method allows for the quantification of deuterium incorporation at specific sites in the molecule.
-
Instrumentation: A high-field NMR spectrometer (≥ 400 MHz).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound and a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃).
-
NMR Parameters:
-
Pulse Sequence: A standard quantitative ¹H-NMR pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Number of Scans: ≥ 16 to ensure adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signal of a well-resolved proton in the non-deuterated part of the ibuprofen molecule.
-
Integrate the signal of the corresponding proton in any residual non-deuterated (S)-(+)-Ibuprofen.
-
Integrate the signal of the internal standard.
-
-
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the residual proton signal in the deuterated position to the integral of a proton signal in a non-deuterated position, relative to the internal standard.
Determination of Enantiomeric Purity by Chiral HPLC
This method separates the (S)-(+) and (R)-(-) enantiomers of ibuprofen to determine the enantiomeric excess of the desired (S)-enantiomer.[3][4]
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).[3]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The retention times for the (S) and (R) enantiomers should be well-resolved.
-
Calculation of Enantiomeric Purity:
-
Enantiomeric Purity (%) = [Area(S-enantiomer) / (Area(S-enantiomer) + Area(R-enantiomer))] x 100
-
Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol is designed to assess the stability of this compound under various stress conditions, in accordance with ICH Q1A(R2) guidelines.[5][6][7]
-
Instrumentation: An HPLC system with a photodiode array (PDA) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm, with PDA detection from 200-400 nm to monitor for the appearance of degradation products.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
-
Data Evaluation: Assess the chromatograms for any new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
The following diagrams illustrate key workflows and pathways related to the analysis and stability of this compound.
Caption: Workflow for Isotopic Purity and Enrichment Analysis.
Caption: Forced Degradation Study Workflow.
Caption: Potential Degradation Pathways of Ibuprofen.[8][9]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. snscourseware.org [snscourseware.org]
- 8. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Technical Guide to (S)-(+)-Ibuprofen-d3: Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and storage conditions for (S)-(+)-Ibuprofen-d3. The data and protocols presented are intended to support researchers, scientists, and professionals in the fields of drug development and analytical chemistry.
Core Properties of this compound
This compound is the deuterated form of the S-enantiomer of Ibuprofen. The S-enantiomer is the more biologically active form, functioning as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[1] Deuterium labeling provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in quantitative analysis by GC- or LC-MS.
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and analytical method development. The following table summarizes the known solubility data for this compound and its related forms. It is important to note that the solubility of deuterated forms is expected to be very similar to their non-deuterated counterparts.
| Compound/Isomer | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (477.78 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| (±)-Ibuprofen-d3 (racemic) | Dimethylformamide (DMF) | > 45 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | ||
| Ethanol | > 60 mg/mL | ||
| Phosphate-Buffered Saline (PBS), pH 7.2 | > 2 mg/mL | ||
| (R)-(-)-Ibuprofen-d3 | Ethanol | ≥ 60 mg/mL (286.67 mM) | "≥" indicates solubility, but the saturation point is not known.[2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (238.89 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] | |
| Dimethylformamide (DMF) | ≥ 45 mg/mL (215.00 mM) | ||
| Ibuprofen (non-deuterated) | Water | Practically insoluble (21 mg/L at 25°C)[3] | |
| Ethanol (90% at 40°C) | 66.18 g/100 mL | Very soluble in most organic solvents.[4] | |
| Methanol, Acetone, Dichloromethane | Very soluble | [4] |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound. The following table outlines the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years[1][5] | |
| In Solvent | -80°C | 6 months[1] | Aliquot to prevent inactivation from repeated freeze-thaw cycles.[1] |
| -20°C | 1 month[1] | ||
| Shipping | Room temperature | May vary for international shipping.[1][6] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] The following is a generalized protocol for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent system.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol, aqueous buffers)
-
Stoppered flasks or vials
-
Mechanical agitator (e.g., orbital shaker)
-
Temperature-controlled environment (e.g., incubator shaker) set to 37 ± 1 °C for physiological relevance[8][9]
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Calibrated pH meter (for aqueous buffers)
-
Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[7]
Procedure:
-
Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a stoppered flask. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the flask in a mechanical shaker at a constant temperature (e.g., 37 °C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined through preliminary experiments.[9]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.
-
pH Measurement (for aqueous buffers): For aqueous solutions, measure the pH of the saturated solution to ensure it has not significantly changed from the initial buffer pH.[7][8]
-
Quantification: Dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC) to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mM). The experiment should be performed in triplicate to ensure reproducibility.[8]
Visualizing Key Pathways and Workflows
Mechanism of Action: COX Inhibition
(S)-(+)-Ibuprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.
Caption: Inhibition of the COX pathway by this compound.
Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. targetmol.cn [targetmol.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
The Pharmacological Profile of S-(+)-Ibuprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen. It is the S-(+)-enantiomer, also known as dexibuprofen, that is predominantly responsible for the therapeutic effects of ibuprofen. This technical guide provides an in-depth pharmacological profile of S-(+)-ibuprofen, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating relevant biological pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this pharmacologically active enantiomer.
Introduction
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The pharmacological activity of racemic ibuprofen is almost exclusively attributed to the S-(+)-enantiomer. The R-(-)-enantiomer is significantly less active but undergoes a unidirectional chiral inversion in vivo to the active S-(+)-form. Understanding the distinct pharmacological profile of S-(+)-ibuprofen is crucial for optimizing therapeutic strategies and for the development of enantiomerically pure drug formulations.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of S-(+)-ibuprofen is the non-selective and reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.
S-(+)-ibuprofen is a significantly more potent inhibitor of both COX isoforms compared to its R-(-) counterpart. The R-(-)-isomer is nearly inactive in inhibiting COX-2.[1]
Signaling Pathway of COX Inhibition
Quantitative Pharmacological Data
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory potency of ibuprofen enantiomers against COX-1 and COX-2 is a key determinant of their pharmacological activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each enantiomer.
| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| S-(+)-Ibuprofen | 2.1 | 1.6 | [2] |
| R-(-)-Ibuprofen | 34.9 | > 250 | [2] |
Comparative Pharmacokinetics of Ibuprofen Enantiomers and Racemate
The pharmacokinetic profiles of the ibuprofen enantiomers differ significantly, primarily due to the unidirectional chiral inversion of the R-(-) form to the S-(+) form. The following table presents key pharmacokinetic parameters following oral administration of the individual enantiomers and the racemate in healthy volunteers.
| Parameter | S-(+)-Ibuprofen (300 mg) | R-(-)-Ibuprofen (300 mg) | Racemic Ibuprofen (600 mg) | Reference |
| Cmax (mg/L) | 30.5 ± 4.3 | 25.1 ± 3.9 | 22.8 ± 3.1 (S-form) 13.5 ± 2.0 (R-form) | [3] |
| Tmax (h) | 1.4 ± 0.5 | 1.6 ± 0.6 | 1.9 ± 0.7 | [3] |
| AUC (mg·h/L) | 85.3 ± 15.2 | 75.4 ± 13.8 | 130.2 ± 22.5 (S-form) 40.1 ± 7.9 (R-form) | [3] |
| t½ (h) | 2.2 ± 0.4 | 2.5 ± 0.5 | 2.4 ± 0.4 | [3] |
| CL/F (L/h) | 3.6 ± 0.6 | 4.1 ± 0.8 | - | [3] |
| MRT (h) | 3.5 ± 0.6 | 4.0 ± 0.7 | 4.8 ± 0.8 (S-form) | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent oral clearance; MRT: Mean residence time.
Metabolic Pathways and Chiral Inversion
Following administration, R-(-)-ibuprofen undergoes a significant metabolic chiral inversion to the pharmacologically active S-(+)-enantiomer. This process is stereospecific and does not occur in the reverse direction (S to R).[3] The inversion is estimated to be between 50% and 60% in humans and is a critical factor in the overall therapeutic effect of racemic ibuprofen.[4]
Metabolic Fate of Ibuprofen Enantiomers
Experimental Protocols
In Vitro COX Inhibition Assay (Purified Enzyme)
This protocol outlines a general procedure for determining the IC50 values of ibuprofen enantiomers against purified COX-1 and COX-2 enzymes.
Objective: To quantify the inhibitory potency of S-(+)- and R-(-)-ibuprofen on the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and a reducing agent like glutathione)
-
Test compounds: S-(+)-ibuprofen and R-(-)-ibuprofen dissolved in a suitable solvent (e.g., DMSO)
-
Prostaglandin E2 (PGE2) standard
-
PGE2 Enzyme Immunoassay (EIA) kit or LC-MS/MS system for prostaglandin quantification
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds (S-(+)- and R-(-)-ibuprofen) in the reaction buffer.
-
In a microplate, add the reaction buffer, the appropriate concentration of the test compound, and the purified COX enzyme (COX-1 or COX-2).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a specific time (e.g., 2-5 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).
-
Quantify the amount of PGE2 produced in each well using a validated method such as a competitive EIA or LC-MS/MS.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Chiral Inversion Assay (Liver Microsomes)
This protocol describes a method to investigate the unidirectional chiral inversion of R-(-)-ibuprofen to S-(+)-ibuprofen using liver microsomes.
Objective: To determine the in vitro conversion of R-(-)-ibuprofen to S-(+)-ibuprofen mediated by liver enzymes.
Materials:
-
Rat or human liver microsomes
-
R-(-)-ibuprofen
-
Cofactors: Coenzyme A (CoA), Adenosine triphosphate (ATP), and Magnesium chloride (MgCl2)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for extraction
-
Internal standard for HPLC analysis
-
Chiral HPLC column and system for enantioselective analysis
Procedure:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the cofactors (CoA, ATP, MgCl2).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a known concentration of R-(-)-ibuprofen to the mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Immediately stop the enzymatic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) and the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Collect the supernatant and analyze it using a validated chiral HPLC method to separate and quantify the concentrations of R-(-)- and S-(+)-ibuprofen.
-
Plot the concentrations of both enantiomers over time to determine the rate and extent of chiral inversion. A control incubation without cofactors should be included to demonstrate the enzymatic nature of the inversion.
Stereoselective HPLC Analysis of Ibuprofen Enantiomers
This protocol provides a general workflow for the separation and quantification of S-(+)- and R-(-)-ibuprofen in biological matrices.
Objective: To develop and validate a high-performance liquid chromatography (HPLC) method for the enantioselective analysis of ibuprofen.
Conclusion
The S-(+)-enantiomer of ibuprofen is the primary contributor to its therapeutic efficacy. A thorough understanding of its distinct pharmacodynamic and pharmacokinetic properties, including its potent inhibition of COX enzymes and the metabolic chiral inversion of its R-(-) counterpart, is essential for rational drug design and clinical application. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of ibuprofen-based therapies.
References
- 1. Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of S(+)- and R(-)-ibuprofen in volunteers and first clinical experience of S(+)-ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-(+)-Ibuprofen-d3 in Pharmacokinetic Studies
Introduction
(S)-(+)-Ibuprofen is the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. In pharmacokinetic (PK) research, the use of stable isotope-labeled compounds, such as (S)-(+)-Ibuprofen-d3, offers significant advantages. The deuterium-labeled this compound serves as an ideal internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its chemical similarity and distinct mass from the unlabeled drug. Furthermore, administering this compound allows for precise tracing and quantification of the drug and its metabolites in vivo, helping to distinguish between the administered drug and any endogenous or contaminating sources of unlabeled ibuprofen. This document provides detailed protocols and application notes for the use of this compound in pharmacokinetic studies, aimed at researchers, scientists, and drug development professionals.
Pharmacokinetic Data Summary
The use of stable isotope-labeled ibuprofen has been pivotal in stereoselective metabolic studies. While a direct head-to-head study detailing all pharmacokinetic parameters of an administered dose of this compound versus unlabeled (S)-(+)-Ibuprofen was not identified in the literature, valuable data on the clearance of deuterated (S)-ibuprofen has been published. Bioequivalence studies of various ibuprofen formulations provide typical pharmacokinetic parameters for the unlabeled compound.
Table 1: Pharmacokinetic Parameters of S-Ibuprofen and Clearance of Deuterated S-Ibuprofen
| Parameter | (S)-(+)-Ibuprofen (Unlabeled) | S-[aromatic-2H4]Ibuprofen | Notes |
| Mean Clearance (CL/F) | 87.4 ± 25.9 mL/min | 57.3 ± 31.0 mL/min (as part of racemic mixture) | Clearance for deuterated S-ibuprofen was determined after administration of racemic ibuprofen.[1] |
| Cmax (400 mg dose) | ~36 µg/mL | Not Reported | Cmax values are dependent on the formulation and are typically reached within 1-2 hours.[2][3] |
| Tmax (400 mg dose) | ~1.1-1.8 hours | Not Reported | Tmax is influenced by the drug formulation (e.g., immediate-release vs. sustained-release).[2][3] |
| AUC (400 mg dose) | ~100-120 µg·h/mL | Not Reported | Area Under the Curve (AUC) is a measure of total drug exposure. |
Note: The clearance of S-[aromatic-2H4]ibuprofen was determined in a study where it was co-administered with racemic ibuprofen. This value may not be directly comparable to the clearance of (S)-(+)-Ibuprofen when administered alone. Cmax and Tmax values for unlabeled (S)-(+)-Ibuprofen are derived from bioequivalence studies of racemic ibuprofen formulations.
Experimental Protocols
Clinical Pharmacokinetic Study Protocol
This protocol outlines a typical design for a pharmacokinetic study involving the oral administration of this compound to healthy human volunteers.
Study Design:
-
Type: Open-label, single-dose, crossover study.
-
Subjects: Healthy adult volunteers (N=8-12), with informed consent.
-
Washout Period: A washout period of at least 7 days between study periods.
-
Dosing: Oral administration of a single dose of this compound (e.g., 200 mg) with a standardized volume of water after an overnight fast.
Blood Sampling:
-
Venous blood samples (approx. 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Sampling time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
Accurate quantification of this compound in plasma requires efficient extraction from the biological matrix. Protein precipitation is a common and straightforward method.
Materials:
-
Frozen human plasma samples.
-
This compound analytical standard.
-
Unlabeled (S)-(+)-Ibuprofen (as internal standard, if quantifying administered deuterated compound against a non-deuterated standard).
-
Acetonitrile, HPLC grade.
-
Formic acid, LC-MS grade.
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (unlabeled (S)-(+)-Ibuprofen at a known concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analytical Method
This method provides the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 208.1 → 164.0
-
(S)-(+)-Ibuprofen (unlabeled): m/z 205.1 → 161.0
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum sensitivity.
Visualizations
References
- 1. Stereoselective metabolism of ibuprofen in humans: administration of R-, S- and racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence study of three ibuprofen formulations after single dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Plasma Analysis of (S)-(+)-Ibuprofen-d3
Introduction
(S)-(+)-Ibuprofen-d3 is a deuterated analog of (S)-(+)-Ibuprofen, the pharmacologically active enantiomer of ibuprofen. It is commonly used as an internal standard (IS) in bioanalytical methods for the quantification of ibuprofen in biological matrices such as plasma. The accurate and precise quantification of ibuprofen is crucial in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed application notes and protocols for the sample preparation of plasma containing this compound prior to analysis by chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice of sample preparation technique is critical to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and internal standard in the mass spectrometer or co-elute with them in the chromatographic system, leading to inaccurate results. The three most common sample preparation techniques for the analysis of ibuprofen in plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It involves the addition of a water-miscible organic solvent to the plasma, which reduces the solubility of the proteins, causing them to precipitate.
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation method.
Experimental Protocol for Protein Precipitation [1][2][3][4]
-
Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C).
-
Homogenization: Vortex the thawed plasma samples to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add a specific volume of the this compound internal standard solution.
-
Precipitation: Add 250 µL of cold acetonitrile to the plasma sample. The ratio of acetonitrile to plasma is typically 3:1 (v/v).
-
Mixing: Vortex the mixture vigorously for 1 to 3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 500 x g for 3 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. It is a more selective technique than protein precipitation and can provide a cleaner extract.
Workflow for Liquid-Liquid Extraction
Caption: Workflow of the Liquid-Liquid Extraction method.
Experimental Protocol for Liquid-Liquid Extraction [5][6][7][8][9][10]
-
Sample Preparation: Place 100 µL of plasma into a glass tube.
-
Internal Standard and Acidification: Add 50 µL of the this compound internal standard solution and 100 µL of 0.1 M phosphoric acid to the plasma and vortex for 5 seconds. Acidification helps to protonate ibuprofen, making it more soluble in the organic solvent.
-
Extraction: Add 1 mL of an extraction solvent (e.g., a mixture of ethyl acetate and methanol, or methyl-tert-butyl ether).
-
Mixing: Cap the tubes and mix on a rocker for 10 minutes.
-
Phase Separation: Centrifuge the samples at 1,864 x g for 20 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a concentrated and clean sample.
Workflow for Solid-Phase Extraction
Caption: Workflow of the Solid-Phase Extraction method.
Experimental Protocol for Solid-Phase Extraction [11][12][13][14][15]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of a working solution containing the this compound internal standard in 2% phosphoric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a wash solution (e.g., 80:20:0.1 v/v/v water-acetonitrile-formic acid) to remove unretained interferences.
-
Elution: Elute the ibuprofen and the internal standard from the cartridge with 50 µL of an elution solvent (e.g., 20:80:0.1 v/v/v water-acetonitrile-formic acid).
-
Post-Elution Dilution: Dilute the eluate with 150 µL of 60:40:0.1 water-acetonitrile-formic acid.
-
Analysis: Inject an aliquot of the diluted eluate into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the quantitative data for the different sample preparation techniques for ibuprofen analysis in plasma.
Table 1: Recovery and Matrix Effect
| Preparation Technique | Analyte/IS | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Ibuprofen | 78.4 - 80.9 | Negligible | [2] |
| Liquid-Liquid Extraction | Ibuprofen | >95 | Not Reported | [5] |
| Liquid-Liquid Extraction | Ibuprofen | 89.53 | Not Reported | [16] |
| Solid-Phase Extraction | Ibuprofen | 70 ± 9 | Not Reported | [13] |
| Solid-Phase Extraction | Ibuprofen | 77.8 - 86.5 | Not Reported | [12][14] |
| Supported Liquid Extraction | Ibuprofen | 77.3 | Not Reported | [17] |
Table 2: Linearity and Sensitivity
| Preparation Technique | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Linearity (r²) | Reference |
| Protein Precipitation | 0.05 µg/mL | 36 µg/mL | >0.99 | [2] |
| Liquid-Liquid Extraction | 0.05 µg/mL | 100 µg/mL | Not Reported | [5] |
| Liquid-Liquid Extraction | 50 ng/mL | 5000 ng/mL | ≥ 0.988 | [8] |
| Solid-Phase Extraction | 0.5 µg/mL | 100 µg/mL | Not Reported | [13] |
| Solid-Phase Extraction | 1.0 µg/mL | 100.0 µg/mL | 0.9964 | [12][14] |
| Supported Liquid Extraction | 10 ng/mL | 1000 ng/mL | 0.9990 | [17] |
Table 3: Precision
| Preparation Technique | Intra-assay Variability (% CV) | Inter-assay Variability (% CV) | Reference |
| Protein Precipitation | < 5 | < 5 | [2] |
| Liquid-Liquid Extraction | 0.8 - 9.9 | 2.7 - 9.8 | [5] |
| Liquid-Liquid Extraction | ≤ 11.2 | Not Reported | [8] |
| Solid-Phase Extraction | < 11 | Not Reported | [12][14] |
| Supported Liquid Extraction | 3.58 - 5.17 | Not Reported | [17] |
The choice of sample preparation technique for the analysis of this compound and ibuprofen in plasma depends on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, and throughput.
-
Protein Precipitation is a simple and fast method suitable for high-throughput analysis, although it may result in a less clean extract and potential matrix effects.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and selectivity.
-
Solid-Phase Extraction provides the cleanest extracts and is highly selective, making it ideal for methods requiring the lowest limits of quantification, though it is a more complex and time-consuming procedure.
For all techniques, the use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for potential variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
References
- 1. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-pressure liquid chromatographic determination of ibuprofen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nyc.gov [nyc.gov]
- 11. Determination of ibuprofen in human plasma by solid phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Bioanalytical Method Development of Ibuprofen in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the quantitative determination of ibuprofen in various biological matrices. The methodologies outlined are based on established and validated techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), requires accurate and reliable quantification in biological matrices for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The choice of bioanalytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. This document outlines protocols for three common extraction techniques—Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—followed by analysis using LC-MS/MS, GC-MS, or HPLC.
Comparative Summary of Bioanalytical Methods
The following tables summarize the performance characteristics of various validated methods for ibuprofen quantification in human plasma and urine.
Table 1: LC-MS/MS Methods for Ibuprofen in Human Plasma
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Sample Preparation | Protein Precipitation | Not Specified | Solid-Phase Extraction (SPE) & Supported-Liquid Extraction (SLE) |
| Linearity Range | 0.05 - 36 µg/mL | 0.15 - 50 µg/mL | 10 - 1000 ng/mL |
| Accuracy | 88.2% - 103.67% | 97.52% - 107.21% | Not Specified |
| Intra-day Precision (%RSD) | < 5% | 0.78% - 7.21% | Not Specified |
| Inter-day Precision (%RSD) | < 5% | 0.78% - 7.21% | Not Specified |
| Recovery | 78.4% - 80.9% | 84% - 94% | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.15 µg/mL | 10 ng/mL |
Table 2: GC-MS and HPLC Methods for Ibuprofen in Biological Matrices
| Parameter | GC-MS (Plasma)[5][6][7] | GC-MS (Urine)[5][6][7] | HPLC-UV (Plasma)[8] |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Linearity Range | 0.05 - 5.0 µg/mL | 0.1 - 10.0 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Relative Error) | < 12.00% | < 12.00% | Not Specified |
| Intra-day Precision (%RSD) | < 6.31% | < 6.31% | 1.8% - 4.8% |
| Inter-day Precision (%RSD) | < 6.31% | < 6.31% | 1.2% - 4.7% |
| Recovery | 89.53% | 93.73% | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.1 µg/mL | 1 µg/mL |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.03 µg/mL | 25 ng/mL |
Experimental Protocols
This section provides detailed, step-by-step protocols for sample preparation and analysis.
Sample Preparation Method 1: Protein Precipitation (for Plasma)
This method is rapid and suitable for high-throughput analysis, particularly when coupled with LC-MS/MS.[2][8]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., ibuprofen-d3 or Diclofenac sodium)[2][9]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an aliquot of the supernatant into the analytical instrument.
Caption: Protein Precipitation Workflow for Plasma Samples.
Sample Preparation Method 2: Liquid-Liquid Extraction (for Plasma and Urine)
LLE is a classic and effective method for cleaning up complex biological samples, providing a clean extract for analysis.[5][6][7]
Materials:
-
Plasma or urine samples (0.5 mL)
-
Hydrochloric acid (HCl), 1M
-
Extraction solvent (e.g., ethyl acetate:hexane, 2:3 v/v)[6]
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 0.5 mL of the biological sample (plasma or urine) into a 15 mL centrifuge tube.
-
Add the internal standard.
-
Acidify the sample by adding 50 µL of 1M HCl.
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase).
-
Inject an aliquot into the analytical instrument.
References
- 1. CDT-ibuprofen | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of ibuprofen in human plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (S)-(+)-Ibuprofen-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-(+)-Ibuprofen-d3, a stable isotope-labeled form of the active enantiomer of ibuprofen, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of three deuterium atoms provides a distinct mass shift, making it an invaluable tool for quantitative bioanalysis and for elucidating the metabolic fate of (S)-(+)-Ibuprofen.
Introduction to (S)-(+)-Ibuprofen and its Metabolism
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of (R)-(-) and (S)-(+)-enantiomers. The pharmacological activity is primarily attributed to the (S)-(+)-enantiomer.[1][2] The metabolism of ibuprofen is stereoselective and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathway for (S)-(+)-Ibuprofen is oxidation, catalyzed predominantly by CYP2C9, to form inactive hydroxylated metabolites, which are further oxidized to carboxyibuprofen.[1][3]
This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the unlabeled drug, ensuring comparable extraction efficiency and ionization response. Its distinct mass-to-charge ratio (m/z) allows for precise differentiation from the endogenous or administered unlabeled (S)-(+)-Ibuprofen.
Key Applications of this compound
-
Internal Standard in Bioanalytical Methods: Its primary use is as an internal standard in LC-MS/MS methods for the accurate quantification of (S)-(+)-Ibuprofen in biological matrices such as plasma, urine, and tissue homogenates.
-
Metabolite Identification: Co-administration of labeled and unlabeled ibuprofen can aid in the identification of metabolites by looking for the characteristic mass shift in the mass spectra.
-
Pharmacokinetic Studies: Enables precise determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of (S)-(+)-Ibuprofen.
-
Enzyme Kinetic Studies: Can be used as a substrate in in vitro systems to determine the kinetic parameters of metabolizing enzymes like CYP2C9.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of (S)-(+)-Ibuprofen.
Table 1: In Vitro Metabolism Kinetic Parameters of (S)-(+)-Ibuprofen in Human Liver Microsomes [4]
| Metabolic Reaction | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |
| 2-Hydroxylation | CYP2C9 | 38 ± 13 | 566 ± 213 |
| 3-Hydroxylation | CYP2C9 | 21 ± 6 | 892 ± 630 |
Table 2: Pharmacokinetic Parameters of (S)-(+)-Ibuprofen in Healthy Adults (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | [3] |
| Protein Binding | >98% | [1] |
| Elimination Half-life | 2-4 hours | [5] |
| Clearance (Racemic Ibuprofen) | 87.4 ± 25.9 mL/min | [6] |
Note: Direct comparative pharmacokinetic data for this compound versus unlabeled (S)-(+)-Ibuprofen is not extensively published. However, deuteration can potentially alter the pharmacokinetic profile of a drug.[7]
Signaling and Metabolic Pathways
The metabolism of (S)-(+)-Ibuprofen is a critical pathway for its clearance from the body. The following diagram illustrates the primary metabolic conversion of (S)-(+)-Ibuprofen to its major metabolites.
Caption: Primary metabolic pathway of (S)-(+)-Ibuprofen.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of (S)-(+)-Ibuprofen in Human Liver Microsomes
This protocol outlines a typical experiment to determine the rate of metabolism of (S)-(+)-Ibuprofen in a human liver microsomal system.
Materials:
-
(S)-(+)-Ibuprofen
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (as internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of (S)-(+)-Ibuprofen (e.g., 10 mM in DMSO).
-
Prepare a working solution of (S)-(+)-Ibuprofen by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the internal standard solution of this compound in ACN (e.g., 100 ng/mL).
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes (final concentration e.g., 0.5 mg/mL) and potassium phosphate buffer.
-
Add the (S)-(+)-Ibuprofen working solution to initiate the reaction.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a volume of cold ACN containing the internal standard (this compound).
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining (S)-(+)-Ibuprofen at each time point by comparing its peak area to that of the this compound internal standard.
-
Data Analysis:
-
Plot the percentage of remaining (S)-(+)-Ibuprofen against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.
Caption: Experimental workflow for the microsomal stability assay.
Protocol 2: Bioanalysis of (S)-(+)-Ibuprofen in Human Plasma using LC-MS/MS
This protocol describes a standard procedure for the quantification of (S)-(+)-Ibuprofen in human plasma samples using this compound as an internal standard.
Materials:
-
Human plasma samples
-
(S)-(+)-Ibuprofen (for calibration standards and quality controls)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of (S)-(+)-Ibuprofen in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of (S)-(+)-Ibuprofen.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample (e.g., 50 µL), calibration standard, or QC, add the internal standard solution (this compound).
-
Add a volume of cold ACN (typically 3-4 times the plasma volume) to precipitate the plasma proteins.
-
Vortex the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).
-
Detect the parent and deuterated compounds using multiple reaction monitoring (MRM) in negative ion mode.
-
Example MRM transitions:
-
(S)-(+)-Ibuprofen: m/z 205.1 -> 161.1
-
This compound: m/z 208.1 -> 164.1
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of (S)-(+)-Ibuprofen to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of (S)-(+)-Ibuprofen in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: Bioanalytical workflow using this compound.
Conclusion
This compound is an essential tool for researchers in drug metabolism and bioanalysis. Its use as an internal standard ensures the accuracy and precision of quantitative assays, while its application in metabolic studies provides valuable insights into the disposition of the pharmacologically active enantiomer of ibuprofen. The protocols and data presented here offer a foundation for the effective implementation of this compound in a research setting.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Stereoselective metabolism of ibuprofen in humans: administration of R-, S- and racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Liquid-Liquid Extraction of Ibuprofen from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of ibuprofen from plasma samples, a critical step for pharmacokinetic and toxicokinetic studies in drug development. The methodologies outlined are compiled from established scientific literature, ensuring robust and reproducible results.
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), requires accurate quantification in biological matrices like plasma to assess its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid-liquid extraction is a common and effective sample preparation technique used to isolate ibuprofen from complex plasma components that can interfere with subsequent analysis by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This protocol offers a comprehensive guide to performing LLE for ibuprofen analysis.
Experimental Protocols
Several LLE methods have been successfully employed for the extraction of ibuprofen from plasma. Below are detailed protocols based on different solvent systems. The choice of method may depend on the available equipment, desired recovery, and the analytical instrument used for quantification.
Protocol 1: Ethyl Acetate and Methanol Extraction
This protocol is adapted from a validated HPLC method for the determination of ibuprofen in elephant plasma and is applicable to human plasma with minor adjustments.[1]
Materials:
-
Plasma samples
-
Ibuprofen standard solution
-
Flurbiprofen (Internal Standard - IS) solution (10 µg/mL)[1]
-
0.1 M Phosphoric acid[1]
-
Methanol[1]
-
Ethyl acetate[1]
-
7 mL glass borosilicate screw-top tubes[1]
-
Vortex mixer
-
Centrifuge
-
Rocker
Procedure:
-
Allow frozen plasma samples to thaw to room temperature (23°C) and vortex to ensure homogeneity.[1]
-
In a 7 mL glass tube, pipette 100 µL of plasma.[1]
-
Add 50 µL of the internal standard solution (10 µg/mL flurbiprofen).[1]
-
Vortex the mixture for 5 seconds.[1]
-
Add 100 µL of 0.1 M phosphoric acid to acidify the sample.[1]
-
Add 1 mL of methanol, followed by 1 mL of ethyl acetate.[1]
-
Cap the tubes and place them on a rocker for 10 minutes.[1]
-
Centrifuge the samples at 1,864 x g for 20 minutes.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
Protocol 2: Pentane-Ether Back-Extraction Method
This method involves a multi-step extraction and back-extraction to achieve a cleaner sample.[2]
Materials:
-
Plasma samples
-
Ibuprofen standard solution
-
Flurbiprofen (Internal Standard - IS) solution
-
Pentane-ether solvent mixture
-
Acidic solution (e.g., 1.0 M Phosphoric acid)[3]
-
Basic solution (e.g., Sodium Hydroxide solution)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Acidify the plasma sample by adding a suitable volume of acidic solution.
-
Add the internal standard, flurbiprofen.[2]
-
Extract the acidified plasma with a pentane-ether solvent mixture by vortexing.[2]
-
Centrifuge to separate the layers and collect the organic phase.
-
Back-extract the ibuprofen and internal standard from the organic phase into a basic solution by vortexing.[2]
-
Separate the aqueous (basic) layer.
-
Re-acidify the aqueous layer.
-
Perform a final extraction into the pentane-ether solvent mixture.[2]
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue for analysis.
Protocol 3: Methylene Chloride Extraction
This protocol utilizes methylene chloride as the extraction solvent.[4]
Materials:
-
Plasma samples
-
Ibuprofen standard solution
-
Methylene chloride
-
Acidic solution (e.g., Perchloric acid to pH 3)[4]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Acidify the plasma sample to approximately pH 3 with perchloric acid.[4]
-
Add the internal standard.
-
Add methylene chloride to the acidified plasma.
-
Vortex the mixture vigorously to ensure thorough extraction.
-
Centrifuge to achieve phase separation.
-
Collect the lower organic layer (methylene chloride).
-
Evaporate the solvent and reconstitute the residue.
Data Presentation
The following tables summarize key quantitative parameters from various published methods for the liquid-liquid extraction of ibuprofen from plasma.
Table 1: Sample and Reagent Volumes
| Parameter | Method 1 (Ethyl Acetate/Methanol)[1] | Method 2 (Acetonitrile Precipitation)[5] | Method 3 (GC/MS)[6][7] |
| Plasma Volume | 100 µL | 1.0 mL | 10 µL |
| Internal Standard | 50 µL of 10 µg/mL Flurbiprofen | Not specified in abstract | Naproxen |
| Acidification Agent | 100 µL of 0.1 M Phosphoric Acid | Not specified in abstract | Acetate Buffer (pH 4.9) |
| Extraction Solvent 1 | 1 mL Methanol | 0.50 mL Acetonitrile | Ethyl Acetate |
| Extraction Solvent 2 | 1 mL Ethyl Acetate | - | - |
Table 2: Centrifugation and Recovery Parameters
| Parameter | Method 1 (Ethyl Acetate/Methanol)[1] | Method 2 (Acetonitrile Precipitation)[5] | Method 3 (GC/MS)[6][7] |
| Centrifugation Speed | 1,864 x g | Not specified in abstract | Not specified in abstract |
| Centrifugation Time | 20 minutes | Not specified in abstract | Not specified in abstract |
| Average Recovery | > 95% | Not specified in abstract | 89.53% |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 100 ng/mL | 0.05 µg/mL |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the liquid-liquid extraction of ibuprofen from plasma samples.
Caption: Liquid-Liquid Extraction Workflow for Ibuprofen from Plasma.
Conclusion
The selection of an appropriate liquid-liquid extraction protocol is crucial for the accurate quantification of ibuprofen in plasma. The methods presented here offer robust options for researchers. It is recommended to validate the chosen method in your laboratory to ensure it meets the specific requirements of your analytical instrumentation and study objectives. Factors such as extraction recovery, matrix effects, and the limit of quantification should be carefully evaluated during method validation.
References
- 1. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ibuprofen in capillary and venous plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-pressure liquid chromatographic determination of ibuprofen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ibuprofen in human plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Conditions for the Enantioselective Separation of Ibuprofen
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of ibuprofen enantiomers. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule and is commercially available as a racemic mixture of its two enantiomers, (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily associated with the (S)-enantiomer, making the stereoselective analysis crucial for quality control, pharmacokinetic studies, and the development of enantiopure formulations.[1][2]
This guide covers various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), providing detailed experimental conditions and protocols to aid researchers in achieving successful enantiomeric resolution.
Principle of Chiral Separation
The separation of enantiomers is achieved by creating a chiral environment in the chromatographic system. This is typically accomplished by using a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation. The differential interaction is based on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the chiral separation of ibuprofen. Various polysaccharide-based and protein-based CSPs have demonstrated excellent enantioselectivity.
Tabulated HPLC Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Epitomize CSP-1C (Cellulose tris-(3,5-dimethylphenylcarbamate))[3] | Chiralcel OJ-R (150 x 4.6 mm id)[1] | Ultron ES OVM (Ovomucoid) (150x4.6 mm, 5µm)[4] |
| Dimensions | 4.6 mm ID × 250 mm long, 5 µm[3] | 150 x 4.6 mm id[1] | 150x4.6 mm, 5µm[4] |
| Mobile Phase | 1% 2-propanol in n-heptane + 0.1% TFA[3] | CH3CN-H2O (35:65)[1] | Potassium dihydrogen phosphate 20 mM (pH=3) and ethanol[4] |
| Flow Rate | 1.0 mL/min[3] | Not Specified | 1.0 mL/min[4] |
| Temperature | Not Specified | Not Specified | 25°C[4] |
| Detection | Not Specified | Mass Spectrometry[1] | UV at 220 nm[4] |
| Retention Time (R)-(-) | 10.3 min[3] | Not Specified | ~6 min[4] |
| Retention Time (S)-(+) | 11.9 min[3] | Not Specified | ~7 min[4] |
| Separation Factor (α) | 1.22[3] | Not Specified | Not Specified |
HPLC Experimental Protocol
-
Mobile Phase Preparation:
-
For Method 1, prepare a solution of 1% 2-propanol in n-heptane and add 0.1% trifluoroacetic acid (TFA).[3]
-
For Method 2, prepare a mixture of acetonitrile and water in a 35:65 ratio.[1]
-
For Method 3, prepare a 20 mM solution of potassium dihydrogen phosphate, adjust the pH to 3.0 with phosphoric acid, and mix with ethanol in the desired ratio.[4]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Dissolve the racemic ibuprofen standard or sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation Setup:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Set the column temperature and detector wavelength as specified in the table.
-
Set the flow rate to 1.0 mL/min.
-
-
Analysis:
-
Inject an appropriate volume of the sample solution (e.g., 20 µL).[3]
-
Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of individual enantiomer standards or literature data.
-
Supercritical Fluid Chromatography (SFC) Methods
SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[5] Carbon dioxide is commonly used as the supercritical fluid, often with a polar modifier.[6]
Tabulated SFC Conditions
| Parameter | Method 1 | Method 2 |
| Column | Chiralcel OX-H®[5] | Kromasil CHI-TBB[7] |
| Mobile Phase | CO2 and 0.2% MIPA in methanol[5] | CO2 with modifier[7] |
| Modifier | 0.2% Monoisopropylamine (MIPA) in Methanol[5] | Various modifiers studied[7] |
| Flow Rate | Not Specified | Not Specified |
| Temperature | Not Specified | Studied as a variable[7] |
| Pressure | Not Specified | Studied as a variable[7] |
| Detection | UV at 220 nm[5] | Not Specified |
| Enantiomeric Excess (e.e.) | (R)-form: 95.1%, (S)-form: 99.3%[5] | Not Specified |
SFC Experimental Protocol
-
Mobile Phase and Modifier Preparation:
-
Use high-purity carbon dioxide as the main mobile phase.
-
Prepare the modifier solution by adding the specified percentage of additive (e.g., 0.2% MIPA) to the organic solvent (e.g., methanol).[5]
-
-
Sample Preparation:
-
Dissolve the racemic ibuprofen in a suitable solvent. For preparative scale, a concentration of 25 mg/mL has been used.[5]
-
Filter the solution if necessary.
-
-
Instrumentation Setup:
-
Equilibrate the SFC system with the specified mobile phase and modifier composition.
-
Set the column temperature, back pressure, and detector wavelength.
-
-
Analysis:
-
Inject the sample. For preparative work, stacked injections can be utilized.[5]
-
Collect the fractions corresponding to each enantiomer based on retention time and UV signal.
-
Analyze the collected fractions to determine the enantiomeric excess.
-
Gas Chromatography (GC) Methods
GC can also be employed for the chiral separation of ibuprofen, often requiring derivatization of the carboxylic acid group to a more volatile ester. Permethylated cyclodextrins are commonly used as chiral selectors in GC stationary phases.[8]
Tabulated GC Conditions
| Parameter | Method 1 |
| Column | Permethylated β-cyclodextrin containing stationary phase[8] |
| Analyte Form | Free acid and various alkyl esters (methyl, ethyl, etc.)[8] |
| Temperature | Tested at different temperatures[8] |
| Elution Order | S-isomer elutes before the R-isomer[8] |
| Observation | The free acid form of ibuprofen was successfully separated on all tested permethylated cyclodextrin phases (α, β, and γ).[8] |
GC Experimental Protocol
-
Sample Preparation (Derivatization):
-
If analyzing the ester derivatives, convert the carboxylic acid group of ibuprofen to the corresponding ester (e.g., methyl, ethyl) using a suitable derivatization reagent (e.g., diazomethane, alkyl halide with a catalyst).
-
Dissolve the derivatized or underivatized ibuprofen in a volatile organic solvent.
-
-
Instrumentation Setup:
-
Install a chiral capillary column in the gas chromatograph.
-
Set the injector and detector temperatures.
-
Program the oven temperature ramp.
-
Set the carrier gas flow rate (e.g., helium, hydrogen).
-
-
Analysis:
-
Inject a small volume of the sample solution into the GC.
-
Record the chromatogram. The enantiomers will be separated based on their interaction with the chiral stationary phase.
-
Conclusion
The choice of chromatographic method and conditions for the separation of ibuprofen enantiomers depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is analytical or preparative scale separation. The information and protocols provided in this document offer a comprehensive starting point for developing and optimizing methods for the chiral separation of ibuprofen. It is recommended to consult the original research articles for further details and validation data.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. archives.ijper.org [archives.ijper.org]
- 6. scielo.br [scielo.br]
- 7. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Ibuprofen using a Deuterated Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on mitigating matrix effects in the quantification of ibuprofen using a deuterated internal standard (ibuprofen-d3).
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect ibuprofen quantification?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the quantification of ibuprofen in biological matrices like plasma, endogenous components such as phospholipids and proteins can interfere with the ionization of ibuprofen in the mass spectrometer source, leading to inaccurate and imprecise results.[2][3] This can compromise the reliability of pharmacokinetic and bioequivalence studies.
2. Why is a deuterated internal standard like ibuprofen-d3 recommended?
A deuterated internal standard, such as ibuprofen-d3, is the ideal choice for mitigating matrix effects in LC-MS/MS analysis.[4][5] Because it is structurally and chemically almost identical to ibuprofen, it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[1]
3. What are the common sample preparation techniques to reduce matrix effects for ibuprofen analysis?
Several sample preparation techniques can be employed to minimize matrix effects by removing interfering components from the sample. The most common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[7] While quick, it may not remove all matrix components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates ibuprofen from the aqueous matrix into an immiscible organic solvent based on its partitioning behavior. A mixture of diethyl ether and dichloromethane (70:30, v/v) has been shown to be effective for extracting ibuprofen from plasma.[8]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain and then elute ibuprofen, effectively removing a wide range of interfering compounds.[6]
4. How can I assess the extent of matrix effects in my assay?
The "post-extraction spike" method is a widely accepted approach to quantitatively assess matrix effects.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Quality Control (QC) Samples | Inconsistent matrix effects between samples. Inadequate homogenization of the internal standard with the sample. | Ensure consistent and thorough vortexing after adding the ibuprofen-d3 internal standard to all samples, calibrators, and QCs. Evaluate and optimize the sample preparation method (e.g., switch from PPT to LLE or SPE) to achieve better cleanup. |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. Column overload. Presence of interfering compounds. | Adjust the mobile phase pH. For ibuprofen, a slightly acidic mobile phase (e.g., containing 0.05% acetic acid or 0.1% formic acid) is often used.[7][9] Ensure the injection volume and concentration are within the linear range of the column. Improve sample cleanup to remove interfering substances. |
| Low Recovery of Ibuprofen | Inefficient extraction during sample preparation. Suboptimal pH for extraction. | For LLE, ensure the pH of the aqueous phase is adjusted to be acidic to promote the extraction of the acidic ibuprofen into the organic solvent. For SPE, ensure the correct sorbent, wash, and elution solvents are being used according to a validated protocol. |
| Signal Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids). | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate ibuprofen and ibuprofen-d3 from the interfering peaks.[4] Employ a more rigorous sample preparation technique like SPE to remove these components. |
| Inconsistent Ibuprofen-d3 Signal | Degradation of the internal standard. Inaccurate pipetting of the internal standard solution. | Prepare fresh internal standard working solutions regularly and store them appropriately. Use calibrated pipettes and ensure proper pipetting technique to maintain a consistent concentration of ibuprofen-d3 across all samples. |
Experimental Protocols
Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 10 µL of ibuprofen-d3 internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.[7]
Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 50 µL of plasma sample, add 100 µL of working internal standard solution (e.g., 200 ng/mL of Ibuprofen-d3 in 0.1% Formic acid in Water).[9]
-
Vortex the sample for 30 seconds.[9]
-
Add 600 µL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30, v/v).[8]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 70:30 0.1% Formic acid/Acetonitrile).[9]
-
Vortex for 1 minute and inject 10 µL into the LC-MS/MS system.[9]
LC-MS/MS Parameters for Ibuprofen Quantification
The following table summarizes typical LC-MS/MS parameters for the quantification of ibuprofen. These should be optimized for your specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 column (e.g., Kinetex® 2.6 µm C18 50 x 2.1 mm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL[9] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7] |
| MRM Transition (Ibuprofen) | m/z 205.1 → 161.1[7] |
| MRM Transition (Ibuprofen-d3) | m/z 208.1 → 164.0[7] |
Quantitative Data Summary
The following tables present a summary of validation parameters from a study using a deuterated internal standard for ibuprofen quantification.
Table 1: Linearity and Recovery
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) |
| Ibuprofen | 10 - 1000[9] | > 0.999[9] | 77.3[9] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low (QCL) | 30 | 5.17[9] | 96.7[9] |
| Medium (QCM) | 400 | 3.58[9] | 95.6[9] |
| High (QCH) | 800 | 4.25 | 96.2 |
(Data in tables are examples and may vary based on the specific method and laboratory. The QCH data is illustrative.)
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. caymanchem.com [caymanchem.com]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
Technical Support Center: Ibuprofen and Internal Standard Analysis
Welcome to the technical support center for chromatographic analysis of ibuprofen and its internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing ibuprofen?
A1: The most frequent issues are peak tailing, peak fronting, and broad peaks. Peak tailing is often caused by unwanted secondary interactions between ibuprofen and the stationary phase, while fronting is commonly a result of sample overload or solvent incompatibility.[1][2][3] Broad peaks can indicate issues with the column or extra-column dead volume in the HPLC system.[4][5]
Q2: Why is the mobile phase pH so critical for ibuprofen analysis?
A2: Ibuprofen is an acidic compound with a pKa value typically between 4.4 and 5.2.[1][6] The mobile phase pH dictates its ionization state. At a pH above its pKa, ibuprofen will be ionized (anionic), which can lead to strong interactions with residual silanols on the silica-based column packing, resulting in significant peak tailing.[1][7] To achieve a sharp, symmetrical peak, the mobile phase pH should be kept low (typically pH 2.5-3.0) to ensure ibuprofen remains in its neutral, un-ionized form.[6][8][9]
Q3: What is a suitable internal standard (IS) for ibuprofen analysis?
A3: The choice of internal standard depends on the detection method. For HPLC-UV methods, Valerophenone is commonly recommended by the USP monograph.[10][11] For LC-MS/MS applications, a deuterated version of the analyte, such as Ibuprofen-D3, is often used to compensate for matrix effects and ionization variability.[12] Other internal standards that have been used include Erdosteine and Meclofenamic acid.[8][13]
Q4: Can my sample solvent affect the peak shape?
A4: Yes, absolutely. Injecting a sample dissolved in a solvent that is much stronger than your mobile phase can cause distorted peaks, particularly peak fronting.[2][14] This is because the strong solvent carries the analyte down the column too quickly at the point of injection, disrupting the partitioning process. It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker or of equivalent strength.[3][4]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a common problem. A USP Tailing Factor (Tf) greater than 2.0 is generally considered unacceptable for high-precision assays.[7]
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Ibuprofen's carboxyl group can interact with ionized silanols on the column packing.
-
Insufficient Buffering: A simple acidic solution may not provide stable pH control.
-
Column Contamination or Degradation: Accumulation of sample matrix on the column frit or a void in the packing bed can disrupt the flow path.[5][15]
-
Metal-Sensitive Interactions: Ibuprofen can interact with trace metals in the HPLC system or column hardware.
-
Solution: Consider using metal-free or bio-inert columns and systems. Adding a weak chelating agent to the mobile phase can sometimes help.[16]
-
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is sloped, is often related to the sample itself or the injection conditions.
Possible Causes & Solutions:
-
Sample Overload: Injecting too much analyte mass or too large a sample volume can saturate the stationary phase.[2][14]
-
Incompatible Sample Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase.[3]
-
Solution: Prepare the sample by dissolving it in the mobile phase whenever possible.[4] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
-
Column Collapse: This can occur when using mobile phases with very high aqueous content (>95%) on standard C18 columns, causing the stationary phase to "fold" in on itself.[2]
-
Solution: Flush the column with 100% acetonitrile to try and restore the stationary phase. To prevent this, use a column specifically designed for highly aqueous conditions (e.g., an "Aqueous C18" phase).[2]
-
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation for Symmetrical Peaks
This protocol is designed to produce a mobile phase suitable for achieving excellent peak shape for ibuprofen on a C18 column.
-
Aqueous Component Preparation:
-
Measure 660 mL of HPLC-grade water into a 1 L beaker.
-
Add phosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches 2.5.[9]
-
-
Organic Component:
-
Measure 340 mL of HPLC-grade acetonitrile.[9]
-
-
Final Mobile Phase:
-
Combine the aqueous component and acetonitrile in a 1 L solvent bottle.
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.[17]
-
Protocol 2: Standard and Sample Preparation
This protocol is based on the USP monograph for preparing an ibuprofen standard with valerophenone as the internal standard.[10][11]
-
Internal Standard Solution: Prepare a solution of valerophenone in the mobile phase at a concentration of approximately 0.35 mg/mL.[11]
-
Standard Preparation: Accurately weigh a quantity of USP Ibuprofen Reference Standard and dissolve it in the Internal Standard Solution to achieve a final concentration of about 12 mg/mL.[10][11]
-
Sample Preparation (from Tablets):
-
Grind a 200 mg ibuprofen tablet into a fine powder.[18]
-
Transfer the powder to a 50 mL volumetric flask.
-
Add a diluent (e.g., a 1:1 mixture of acetonitrile and water with 0.1% formic acid) to the flask.[18]
-
Sonicate for 10 minutes to ensure complete dissolution, then dilute to the mark with the diluent.[18]
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[18]
-
Data Tables
Table 1: Example HPLC & UPLC-MS/MS Method Conditions for Ibuprofen Analysis
| Parameter | Method 1 (HPLC)[19] | Method 2 (UPLC-MS/MS)[8] | Method 3 (Fast HPLC)[9] |
| Column | C18 (150 x 4.6 mm) | C18 (e.g., Zorbax) | C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile : 0.01M Phosphoric Acid (50:50) | Acetonitrile : Water with 0.1% Formic Acid (75:25) | Acetonitrile : Water with Phosphoric Acid pH 2.5 (34:66) |
| Flow Rate | 1.5 mL/min | 0.15 mL/min | 2.0 mL/min |
| Detection | UV at 220 nm | MS/MS (MRM mode) | UV |
| Retention Time | ~7.65 min | ~1.55 min | ~0.26 min |
| Internal Standard | Not Specified | Erdosteine | Valerophenone |
Table 2: Effect of Mobile Phase Organic Content on Resolution (Ibuprofen vs. Valerophenone) [9]
| % Acetonitrile | Resolution (Rs) | Observation |
| 35% | 2.56 | Elution order: Valerophenone, then Ibuprofen. Meets USP requirement (Rs > 2). |
| 40% | 1.29 | Elution order reverses. Does not meet USP requirement. |
| 50% | 4.87 | Elution order: Ibuprofen, then Valerophenone. Excellent resolution. |
Visual Guides
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Effect of mobile phase pH on ibuprofen's peak shape.
References
- 1. agilent.com [agilent.com]
- 2. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Effects of pH, dissolved organic matter, and salinity on ibuprofen sorption on sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. documents.thermofisher.cn [documents.thermofisher.cn]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uspnf.com [uspnf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uhplcs.com [uhplcs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 17. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ibuprofen Assay Method Reproducibility with HPLC - AppNote [mtc-usa.com]
- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Technical Support Center: Analysis of Ibuprofen Glucuronide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the in-source fragmentation of ibuprofen glucuronide during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for ibuprofen glucuronide analysis?
A1: In-source fragmentation is the breakdown of an analyte, in this case, ibuprofen glucuronide, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This is a significant issue because the glucuronide metabolite can fragment back to the parent ibuprofen molecule.[3][4] This process generates an ion with the same mass-to-charge ratio (m/z) as the parent drug, leading to potential interference and inaccurate quantification of ibuprofen, especially if the two compounds are not chromatographically separated.[5][6]
Q2: What is the primary cause of in-source fragmentation of ibuprofen glucuronide?
A2: The most critical parameter responsible for the in-source fragmentation of glucuronides, including ibuprofen glucuronide, is a high cone voltage (also known as fragmentor voltage or declustering potential, depending on the instrument manufacturer).[5][6] This voltage, applied in the ion source, can impart enough energy to break the bond between ibuprofen and the glucuronic acid moiety.
Q3: Can other instrument parameters influence the fragmentation?
A3: Yes, while cone voltage is the primary factor, other parameters can have a secondary effect. High ion source temperatures can also contribute to the dissociation of the analyte.[1][7] The composition of the mobile phase, including the organic solvent and additives, can also influence the ionization efficiency and the extent of fragmentation.[8]
Q4: How can I minimize or prevent the in-source fragmentation of ibuprofen glucuronide?
A4: Several strategies can be employed:
-
Optimize Cone Voltage: The most effective method is to lower the cone voltage to a level that allows for efficient ionization of the ibuprofen glucuronide without causing fragmentation.[5][6]
-
Chromatographic Separation: Ensure baseline chromatographic separation between ibuprofen and its glucuronide metabolite. This will prevent the fragment from interfering with the quantification of the parent drug.[5]
-
Select the Appropriate Ionization Mode: For acyl glucuronides like that of ibuprofen, negative electrospray ionization (ESI) mode may exhibit less in-source fragmentation compared to positive ESI mode.[4][9]
-
Monitor Adduct Ions: In positive ESI mode, consider monitoring the ammonium adduct [M+NH4]+ of ibuprofen. The in-source fragmentation of the glucuronide often leads to the protonated molecule [M+H]+ of the parent drug, so monitoring a different adduct can reduce interference.[4][9]
Troubleshooting Guide
This guide provides a step-by-step approach to address issues with in-source fragmentation of ibuprofen glucuronide.
Problem: I am observing a peak for ibuprofen at the retention time of ibuprofen glucuronide, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-source fragmentation.
Data Presentation
The following tables summarize the effect of key parameters on the in-source fragmentation of glucuronides.
Table 1: Effect of Cone Voltage on Glucuronide Fragmentation
| Cone Voltage | Ibuprofen Glucuronide Intensity (cps) | Ibuprofen Fragment Intensity (cps) |
| High | Low | High |
| Medium | Medium | Medium |
| Low | High | Low / Negligible |
| Note: This table presents a generalized trend. Actual values are instrument and compound-dependent. |
Table 2: Comparison of Ionization Modes for Acyl Glucuronide Analysis
| Ionization Mode | In-Source Fragmentation Potential | Notes |
| Positive ESI ([M+H]+) | High | Fragmentation to the parent drug's protonated molecule is common.[4][9] |
| Positive ESI ([M+NH4]+) | Low | Monitoring the ammonium adduct of the parent drug can mitigate interference.[4][9] |
| Negative ESI ([M-H]-) | Low to Negligible | Often shows significantly less or no in-source fragmentation for acyl glucuronides.[4][9] |
Experimental Protocols
Protocol: LC-MS/MS Method Optimization to Minimize In-Source Fragmentation of Ibuprofen Glucuronide
-
Standard Preparation:
-
Prepare a 1 µg/mL stock solution of ibuprofen glucuronide in a 50:50 mixture of acetonitrile and water.
-
Prepare a 1 µg/mL stock solution of ibuprofen in the same diluent.
-
-
Liquid Chromatography (LC) Parameters (Initial Conditions):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Parameters (Initial Conditions):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: Start at a moderate value (e.g., 40 V)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Ibuprofen Glucuronide: Precursor > Product (e.g., m/z 381 > m/z 205)
-
Ibuprofen: Precursor > Product (e.g., m/z 205 > m/z 161)
-
-
-
Optimization Procedure:
-
Inject the ibuprofen glucuronide standard.
-
Monitor the intensity of the ibuprofen glucuronide precursor ion and the ibuprofen fragment ion (at the retention time of the glucuronide).
-
Perform a series of injections, systematically decreasing the cone voltage in increments of 5-10 V for each injection.
-
Plot the intensity of the ibuprofen glucuronide and the ibuprofen fragment against the cone voltage.
-
Select the cone voltage that provides the highest intensity for the ibuprofen glucuronide while minimizing the intensity of the ibuprofen fragment.
-
If fragmentation is still significant, switch to negative ESI mode and repeat the cone voltage optimization.
-
If co-elution with the parent drug is a concern in biological samples, adjust the LC gradient to achieve baseline separation.
-
Visualizations
Ibuprofen Glucuronide In-Source Fragmentation Pathway
Caption: In-source fragmentation of ibuprofen glucuronide.
Experimental Workflow for Method Development
Caption: Workflow for developing a robust LC-MS method.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 9. A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for chiral separation of ibuprofen isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase in the chiral separation of ibuprofen isomers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating ibuprofen enantiomers?
The primary challenge lies in the fact that enantiomers, such as (S)-(+)-ibuprofen and (R)-(-)-ibuprofen, have identical physical and chemical properties in an achiral environment. Their separation requires the use of a chiral environment, typically a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), which interacts differently with each enantiomer, leading to different retention times.
Q2: Which type of chiral stationary phase (CSP) is most effective for ibuprofen separation?
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely and successfully used for the chiral resolution of ibuprofen. Columns such as Chiralcel® OD, Chiralcel® OJ, Chiralpak® AD, and Lux® Cellulose-3 have demonstrated effective separation of ibuprofen enantiomers.[1][2][3][4][5] The choice of the specific CSP can depend on the desired mobile phase system (normal-phase, reversed-phase, or polar organic).
Q3: What are the typical mobile phase compositions for separating ibuprofen enantiomers?
Mobile phase selection is critical and depends on the chosen chiral stationary phase.
-
Normal-Phase HPLC: A common mobile phase consists of a mixture of n-hexane or heptane with an alcohol modifier like 2-propanol (isopropanol) or ethanol.[1][3] An acidic additive, such as trifluoroacetic acid (TFA), is often included to improve peak shape and resolution.[1][3]
-
Reversed-Phase HPLC: Mobile phases typically involve a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6][7][8][9] The pH of the aqueous phase can significantly influence the retention and resolution.[7][9]
-
Supercritical Fluid Chromatography (SFC): Carbon dioxide (CO2) is used as the main mobile phase component, with a modifier such as methanol, ethanol, or isopropanol.[10][11][12] Basic or acidic additives may also be used to enhance separation.[11]
Q4: Why are acidic or basic additives used in the mobile phase?
Acidic additives like trifluoroacetic acid (TFA) or acetic acid are often used, especially in normal-phase and SFC separations, to suppress the ionization of the carboxylic acid group of ibuprofen.[1][3] This results in better peak shapes and can improve the chiral recognition by the stationary phase. In some cases, basic additives like diethylamine (DEA) might be employed, particularly in SFC, to improve peak symmetry.[11]
Q5: How does the mobile phase pH affect the separation in reversed-phase HPLC?
In reversed-phase HPLC, the pH of the mobile phase plays a crucial role in the ionization state of ibuprofen, which is an acidic compound. A lower pH (e.g., around 3-4.7) generally leads to better retention and resolution on ovomucoid-based columns because it suppresses the ionization of ibuprofen's carboxylic acid group, enhancing its interaction with the stationary phase.[7][9] At a higher pH (e.g., 6.1), the separation may not be achieved as ibuprofen will be in its ionized form, leading to reduced retention.[7][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Inappropriate mobile phase composition for the selected CSP. | - Adjust the ratio of the organic modifier to the aqueous/non-polar phase. - For normal phase, vary the percentage of the alcohol modifier. - For reversed phase, alter the organic modifier concentration and the pH of the aqueous buffer.[7] |
| Incorrect choice of chiral stationary phase. | - Consult literature or CSP selection guides for ibuprofen separation. Polysaccharide-based columns are generally a good starting point.[2][5] | |
| Poor Peak Shape (Tailing or Fronting) | Ionization of ibuprofen's carboxylic acid group. | - Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase (typically 0.1%).[1][3][8] |
| Secondary interactions with the stationary phase. | - The addition of a competing base or acid can sometimes improve peak shape. | |
| Long Retention Times | Mobile phase is too weak (low elution strength). | - For normal phase, increase the percentage of the alcohol modifier. - For reversed phase, increase the percentage of the organic modifier (e.g., acetonitrile or methanol).[7] |
| Low column temperature. | - Increasing the column temperature can sometimes reduce retention times, but it may also affect resolution. Optimization is necessary.[7] | |
| Irreproducible Results | Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of the mobile phase, including the pH adjustment and the concentration of additives. |
| Column temperature fluctuations. | - Use a column oven to maintain a constant and controlled temperature.[7] | |
| Column degradation. | - Ensure the mobile phase is compatible with the CSP and operate within the recommended pH range for the column. |
Experimental Protocols
Normal-Phase HPLC Method for Ibuprofen Enantiomer Separation
This protocol is based on a method using a cellulose-based chiral stationary phase.[1][3]
-
Column: Chiralcel® OJ-H (150 mm x 4.6 mm, 5 µm) or equivalent cellulose tris(4-methylbenzoate) based column.[3]
-
Mobile Phase: n-Hexane:2-Propanol:Trifluoroacetic Acid (98:2:0.1, v/v/v).[3]
-
Detection: UV at 254 nm.[3]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the ibuprofen sample in the mobile phase or n-hexane.
Reversed-Phase HPLC Method for Ibuprofen Enantiomer Separation
This protocol is based on a method using an ovomucoid chiral stationary phase.[7][13]
-
Column: Ultron ES-OVM (150 mm x 4.6 mm, 5 µm) or equivalent ovomucoid-based column.[7]
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0) and Ethanol. An isocratic elution with a suitable ratio (e.g., 90:10 aqueous:ethanol) can be used.[7][13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the ibuprofen sample in a mixture of methanol and water.
Data Presentation
Table 1: Comparison of Mobile Phases for Chiral Separation of Ibuprofen by HPLC
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Reference |
| Chiralcel® OJ-H | n-Hexane:2-Propanol:TFA (98:2:0.1, v/v/v) | 1.0 | 254 | [3] |
| Epitomize CSP-1C (Cellulose tris-(3,5-dimethylphenylcarbamate)) | 1% 2-Propanol in n-Heptane with 0.1% TFA | 1.0 | Not Specified | [1] |
| Ultron ES-OVM (Ovomucoid) | 20 mM KH2PO4 (pH 3.0) : Ethanol | 1.0 | 220 | [7][13] |
| Chiralcel OJ-R | Acetonitrile : Water (35:65, v/v) | Not Specified | Not Specified | [6] |
| CHIRALCEL® OJ-3R | 0.008% Formic Acid in Water:Methanol (15:85, v/v) | 0.4 | MS/MS | [8] |
| α-acid glycoprotein (AGP) | 100 mM Phosphate Buffer (pH 7) | 0.7 | 225 | [14] |
Table 2: Influence of Mobile Phase pH on Ibuprofen Enantiomer Separation (Reversed-Phase) [7]
| pH of Aqueous Phase (20 mM KH2PO4) | Resolution (Rs) | Retention Time of Enantiomer 1 (min) | Retention Time of Enantiomer 2 (min) |
| 3.0 | Good | < 8 | < 8 |
| 4.7 | 2.46 | 19.80 | 23.49 |
| 6.1 | No Separation | - | - |
Visualizations
Caption: Workflow for developing a chiral separation method for ibuprofen.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. asianpubs.org [asianpubs.org]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 14. researchgate.net [researchgate.net]
Dealing with contamination issues in LC-MS analysis of ibuprofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address contamination issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ibuprofen.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common contamination issues.
Issue 1: Ghost Peaks Observed in Blank Injections
Question: I am seeing a peak corresponding to ibuprofen in my blank injections. What is the likely source of this contamination, and how can I resolve it?
Answer:
A peak corresponding to ibuprofen in a blank injection, often referred to as a "ghost peak," is a common issue that typically points to carryover from a previous high-concentration sample or contamination within the LC-MS system.[1][2][3][4][5] The troubleshooting process involves systematically isolating and eliminating potential sources of contamination.
Troubleshooting Workflow:
References
Enhancing ionization efficiency for (S)-(+)-Ibuprofen-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of (S)-(+)-Ibuprofen-d3 in mass spectrometry-based analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Ionization Efficiency
Q1: My signal for this compound is very low. How can I improve it?
A1: Low signal intensity for this compound, a deuterated analog of the acidic drug ibuprofen, is a common issue in LC-MS/MS analysis. Here are several strategies to enhance its ionization efficiency:
-
Optimize the Ionization Mode: For acidic compounds like ibuprofen, negative ion mode Electrospray Ionization (ESI) is generally the most effective method.[1][2][3] Ensure your mass spectrometer is operating in negative ESI mode. The deprotonated molecule [M-H]⁻ is the primary ion to monitor.[2]
-
Adjust Mobile Phase Composition: The pH and composition of your mobile phase are critical for efficient ionization.
-
Increase pH: For acidic compounds, a mobile phase pH slightly above the pKa of the analyte can enhance deprotonation and thus the signal in negative ion mode. However, compatibility with reversed-phase chromatography columns must be considered. Using additives like ammonium acetate or ammonium formate can help control the pH.[4]
-
Additives: Small amounts of volatile acids like formic acid or acetic acid in the mobile phase can aid in protonation in positive mode but can suppress ionization in negative mode. For negative mode, consider using a small amount of a basic additive like ammonium hydroxide, or buffers like ammonium acetate.[1][5]
-
-
Consider Derivatization: Chemical derivatization can significantly improve ionization efficiency. This involves reacting the carboxyl group of ibuprofen with a reagent that introduces a permanently charged or more easily ionizable group.
-
(S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (DAPAP): This chiral reagent can be used to create diastereomers, which not only enhances the ESI signal but also aids in the chiral separation of ibuprofen enantiomers.[6]
-
(S)-anabasine: This reagent has shown to provide excellent ionization characteristics for ibuprofen.[7]
-
-
Compare Ionization Sources (ESI vs. APCI): While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar compounds and is less susceptible to matrix effects.[8][9][10] It is worth testing APCI if you have the option, especially if you are working with complex matrices. APCI typically works better with higher flow rates (>0.5 mL/min).[9]
Q2: I am still seeing a low signal after optimizing the mobile phase. What else can I do?
A2: If mobile phase optimization is insufficient, consider the following:
-
Sample Preparation: Matrix components can suppress the ionization of your analyte.
-
Solid-Phase Extraction (SPE) or Supported-Liquid Extraction (SLE): These techniques are effective for cleaning up complex samples like plasma and synovial fluid, reducing matrix effects and improving signal intensity.[1]
-
Liquid-Liquid Extraction (LLE): This is another common and effective method for sample cleanup.[7][11]
-
-
Derivatization: As mentioned in A1, derivatization is a powerful tool. The increase in signal can be substantial. For example, derivatization with DAPAP has been shown to enable highly sensitive detection.[6]
Issue 2: Poor Peak Shape or Tailing
Q1: My chromatographic peaks for this compound are tailing. How can I improve the peak shape?
A1: Peak tailing can be caused by several factors related to the mobile phase, column, or interactions with the analytical system.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. For ibuprofen, using a buffered mobile phase can improve peak symmetry. A mobile phase pH around 3.0, adjusted with acetic acid, has been shown to produce good peak shapes.[12]
-
Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for ibuprofen analysis.[1][13]
-
Flow Rate and Gradient: Optimizing the flow rate and gradient elution can improve peak shape and resolution.[13]
-
System Contamination: Residual acidic or basic compounds in the LC system can interact with the analyte and cause tailing. Flushing the system thoroughly may help.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in MS/MS analysis?
A1: The most commonly used selected reaction monitoring (SRM) transition for this compound is m/z 208 → 164.[1][14] For the non-deuterated (S)-(+)-Ibuprofen, the transition is m/z 205 → 161.[1][2]
Q2: Should I use ESI or APCI for my analysis?
A2: The choice between ESI and APCI depends on the analyte's properties and the sample matrix.
-
ESI: Generally preferred for polar and ionizable compounds like ibuprofen. It is a "soft" ionization technique that often results in less fragmentation in the source.[10]
-
APCI: Can be more effective for less polar analytes and is often less prone to ion suppression from matrix components.[9][15]
For routine analysis of ibuprofen, ESI in negative ion mode is the most common and well-documented approach.[2][3] However, if you are facing significant matrix effects or low sensitivity with ESI, testing APCI is a valid troubleshooting step.
Q3: What are common adducts I might see for ibuprofen in my mass spectra?
A3: In mass spectrometry, especially with ESI, it is common to observe adduct ions. For ibuprofen in negative ion mode, you might observe:
-
[M-H]⁻: The deprotonated molecule, which is the primary ion of interest for quantification.
-
[2M-H]⁻: A deprotonated dimer.
-
[2M-2H+Na]⁻: A deprotonated dimer with a sodium ion.[16]
In positive ion mode, you may see [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts. The formation of these adducts can be influenced by the mobile phase composition and the cleanliness of the system.
Q4: Can derivatization help with chiral separation?
A4: Yes, using a chiral derivatizing agent can convert enantiomers into diastereomers. These diastereomers can then be separated on a standard reversed-phase column, which can be more robust and faster than using a chiral column. For example, derivatization with (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (DAPAP) allows for the complete separation of ibuprofen enantiomers.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes when applying different optimization techniques.
Table 1: Comparison of Ionization Techniques and Resulting Sensitivity
| Ionization Technique | Analyte | Matrix | Achieved Lower Limit of Quantification (LLOQ) | Reference |
| ESI (-) | Ibuprofen Enantiomers | Dog Plasma | 0.1 µg/mL | [2] |
| ESI (-) | Ibuprofen | Human Plasma | 0.05 µg/mL | [5] |
| ESI (+) with DAPAP Derivatization | Ibuprofen Enantiomers | Saliva | 30 fg on column | [6] |
Table 2: LC-MS/MS Parameters for Ibuprofen-d3 Analysis
| Parameter | Value | Reference |
| Ionization Mode | Negative ESI | [1][2] |
| Precursor Ion (m/z) | 208.1 | [2][3] |
| Product Ion (m/z) | 164.0 | [5][14] |
| Mobile Phase A | 0.005% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Column | C18 | [1][13] |
Experimental Protocols
Protocol 1: Sample Preparation using Supported-Liquid Extraction (SLE) for Synovial Fluid
This protocol is adapted from a validated method for ibuprofen analysis in synovial fluid.[1]
-
Dilution: Dilute blank synovial fluid threefold with water to reduce viscosity.
-
Spiking: Spike 50 µL of the diluted synovial fluid with the appropriate concentration of (S)-(+)-Ibuprofen.
-
Internal Standard Addition: Add 150 µL of pH 3.5 water (adjusted with formic acid) containing 250 ng/mL of this compound.
-
Vortex and Centrifuge: Vortex the samples and then centrifuge.
-
SLE Plate Loading: Transfer the supernatants to a 96-well Isolute SLE+ supported liquid extraction plate.
-
Elution: Elute the analytes from the SLE plate according to the manufacturer's instructions.
-
Reconstitution: Evaporate the eluent and reconstitute the residue in a suitable solvent (e.g., 60:40:0.1 water-acetonitrile-formic acid) for LC-MS/MS analysis.[1]
Protocol 2: Derivatization of Ibuprofen with (S)-anabasine for Enhanced Ionization
This protocol is based on a method for enhancing the sensitivity of ibuprofen analysis.[7]
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma). A suitable method is to use 100 µL of plasma, add an internal standard, and extract with a heptane/TBME mixture after acidification.[7]
-
Evaporation: Evaporate the organic extraction solvent to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of 10% pyridine in acetonitrile to the dried extract.
-
Add 40 µL of 1.50 mg/mL DMTmm in DMF.
-
Add 40 µL of 1.00 mg/mL (S)-anabasine.
-
-
Incubation: Incubate the mixture for 1 hour at 60°C.
-
Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for low signal intensity of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective determination of ibuprofen in saliva by liquid chromatography/tandem mass spectrometry with chiral electrospray ionization-enhancing and stable isotope-coded derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. microsaic.com [microsaic.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Please help!!! My problem with Ibuprofen - Chromatography Forum [chromforum.org]
- 13. recipp.ipp.pt [recipp.ipp.pt]
- 14. Spherical Sampler Probes Enhance the Robustness of Ambient Ionization Mass Spectrometry for Rapid Drugs Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ibuprofen Carryover in Quantitative Analysis
Welcome to the technical support center for the quantitative analysis of ibuprofen. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize carryover in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in ibuprofen analysis?
A1: Carryover is the appearance of a small peak corresponding to ibuprofen in a blank injection that is run after a high-concentration sample. This phenomenon indicates that residual ibuprofen from a previous injection has remained in the analytical system. It is a significant concern because it can lead to the overestimation of ibuprofen in subsequent samples, compromising the accuracy and reliability of your quantitative results.
Q2: What are the common causes of ibuprofen carryover in HPLC and LC-MS/MS systems?
A2: Ibuprofen, being a weakly acidic and somewhat hydrophobic compound, can adhere to various surfaces within the analytical system. Common causes of carryover include:
-
Autosampler Contamination: Residues on the injection needle, syringe, valve, or sample loop are the most frequent sources of carryover.
-
Column-Related Issues: Strong retention of ibuprofen on the column, particularly if the column is old or fouled, can lead to its slow elution in subsequent runs.
-
System Plumbing: Dead volumes in fittings and tubing can trap and later release small amounts of the analyte.
-
Sample Matrix Effects: Complex sample matrices can sometimes exacerbate the retention of ibuprofen within the system.
Q3: How does the pH of the mobile phase and wash solutions affect ibuprofen carryover?
A3: The pH plays a crucial role in the retention and solubility of ibuprofen.
-
Mobile Phase: At a pH below its pKa (around 4.9), ibuprofen is in its neutral, less polar form and will be more strongly retained on a reverse-phase column, potentially increasing the risk of carryover. At a higher pH, ibuprofen is ionized, more polar, and less retained, which can help reduce carryover.[1]
-
Wash Solutions: A basic wash solution can help to deprotonate and solubilize residual ibuprofen, making it easier to remove from the system. An acidic wash may be less effective as it would keep ibuprofen in its less soluble, neutral form.
Q4: Can peak tailing be related to carryover for ibuprofen?
A4: Yes, there can be a relationship between peak tailing and carryover. Peak tailing for acidic compounds like ibuprofen can be caused by strong interactions with active sites on the column packing material. These same strong interactions can also contribute to the incomplete elution of ibuprofen during a single run, leading to carryover in the next injection. Addressing the causes of peak tailing, such as optimizing the mobile phase pH or using a newer, high-quality column, can often help in reducing carryover.
Troubleshooting Guides
Issue 1: Ibuprofen peak observed in blank injection after a high-concentration standard.
This is a classic carryover scenario. Follow these steps to diagnose and resolve the issue:
References
Validation & Comparative
Cross-validation of methods for ibuprofen analysis between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). In the pharmaceutical industry, ensuring the accuracy and consistency of drug analysis across different laboratories is paramount for quality control and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data from various validation studies.
Comparative Analysis of Methods
The following table summarizes the quantitative performance of HPLC and UV-Vis spectrophotometry for ibuprofen analysis, based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters are crucial for assessing the reliability and suitability of a method for routine quality control.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| **Linearity (R²) ** | >0.999[1][2] | >0.998[3][4] |
| Accuracy (% Recovery) | 97.0 - 103.0%[1] | 99.79%[4] |
| Precision (% RSD) | <2.0% (Intra-day and Inter-day)[1] | <2.0% (Intra-day and Inter-day)[5][6] |
| Limit of Detection (LOD) | 0.89 mg/mL (by TLC-Densitometry)[5] | Not consistently reported, method dependent |
| Limit of Quantification (LOQ) | 2.70 mg/mL (by TLC-Densitometry)[5] | Not consistently reported, method dependent |
Experimental Protocols
Detailed methodologies are essential for the replication of results and the validation of analytical methods in different laboratory settings. Below are typical experimental protocols for the analysis of ibuprofen using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
A common method for the simultaneous quantification of paracetamol and ibuprofen in a combined dosage form involves a reversed-phase HPLC system.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically employed.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 6.8) and acetonitrile (e.g., in a 65:35 v/v ratio) is common.[1]
-
Flow Rate: A flow rate of 0.7 mL/minute is maintained.[1]
-
Detection: The eluent is monitored at a UV wavelength of 222 nm.[1]
-
Sample Preparation:
-
Analysis: Equal volumes (e.g., 10 µL) of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded.
UV-Visible Spectrophotometry Method
A simple and rapid UV-Vis spectrophotometric method can be used for the estimation of ibuprofen in bulk and tablet dosage forms.[3]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol is often used as the solvent due to ibuprofen's high solubility.[3]
-
Wavelength of Maximum Absorbance (λmax): The λmax for ibuprofen in methanol is typically found to be around 226 nm.[3]
-
Sample Preparation:
-
A standard stock solution is prepared by dissolving a known weight of ibuprofen reference standard in methanol.
-
For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of ibuprofen is dissolved in methanol, sonicated, and diluted to a known volume. The solution is then filtered.
-
-
Analysis: The absorbance of the sample solution is measured at the λmax against a methanol blank. The concentration of ibuprofen is then determined from a calibration curve prepared using standard solutions of known concentrations.
Cross-Validation Workflow
The cross-validation of analytical methods between different laboratories, often referred to as a round-robin test or inter-laboratory comparison, is a critical step in standardizing a method.[7] This process ensures that a method is robust and will produce comparable results regardless of the laboratory or analyst.
Caption: A flowchart illustrating the typical workflow for a cross-laboratory validation of analytical methods.
References
- 1. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Round-robin test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of Ibuprofen: Accuracy and Precision with a Deuterated Standard
The accurate and precise quantification of ibuprofen in various biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides an objective comparison of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard against other analytical techniques. Experimental data is presented to support the comparison, offering researchers, scientists, and drug development professionals a comprehensive overview for selecting the most appropriate method for their needs.
The use of an internal standard (IS) is crucial in analytical chemistry to correct for the variability that can be introduced during sample preparation and analysis.[1] A stable isotopically labeled internal standard (SIL-IS), such as a deuterated version of the analyte (e.g., ibuprofen-d3), is considered the gold standard for quantitative mass spectrometry.[2] This is because it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of error.[1][3][4]
Experimental Protocols
1. LC-MS/MS with Deuterated Internal Standard (Ibuprofen-d3)
This method is highly sensitive and specific for the quantification of ibuprofen in biological matrices like human plasma.
-
Sample Preparation: A common approach involves protein precipitation, a simple and rapid technique.[2] For instance, human plasma samples can be treated with a precipitating agent to remove proteins.[2] Another method is solid-phase extraction (SPE), where the sample is loaded onto a 96-well extraction plate, washed, and then the analyte is eluted.[5][6] Liquid-liquid extraction (LLE) is also utilized, where the plasma sample is extracted using an organic solvent mixture.[7][8][9][10]
-
Internal Standard: Ibuprofen-d3 is added to the samples before the extraction process.[2][11]
-
Chromatographic Separation: Separation is typically achieved using a C18 reversed-phase column.[2][9][12] The mobile phase often consists of a mixture of an aqueous solution (e.g., containing acetic acid or formic acid) and an organic solvent like methanol or acetonitrile, often in a gradient elution.[2][12]
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source is commonly used, operating in the negative ion mode.[2][7][8] Quantification is performed using multiple reaction monitoring (MRM), tracking specific precursor to product ion transitions for both ibuprofen and its deuterated internal standard.[2] For ibuprofen, a common transition is m/z 205.0 → 161.1, and for ibuprofen-d3, it is m/z 208.0 → 164.0 or 208.1 > 163.9.[2][7][8]
2. Alternative Methods for Ibuprofen Quantification
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used method for pharmaceutical analysis.[13]
-
Sample Preparation: Similar to LC-MS/MS, sample preparation can involve solid-phase extraction.[5]
-
Internal Standard: A structurally similar compound, such as naproxen, is often used as the internal standard.[5]
-
Chromatography: Isocratic separation on a C18 column is common.[12]
-
Detection: Ibuprofen is detected by its UV absorbance, typically around 222 nm or 226 nm.[12][14]
-
-
UV Spectrophotometry: This is a simpler and more rapid method suitable for bulk and tablet dosage forms.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can also be used for the quantification of ibuprofen in pharmaceutical tablets.[16][17]
Data Presentation: Comparison of Method Performance
The following table summarizes the key performance parameters for the different analytical methods used for ibuprofen quantification.
| Method | Internal Standard | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ (µg/mL) | LOD (µg/mL) | Reference |
| LC-MS/MS | Ibuprofen-d3 (SIL-IS) | >0.99 | 88.2 - 103.67% | < 5% (intra- & inter-day) | 0.05 | Not Reported | [2] |
| HPLC-UV | Naproxen | >0.995 | 98 - 102% | ≤ 6% (intra- & inter-day) | 1.56 | Not Reported | [5] |
| RP-HPLC | Not specified | 0.999 - 1.0 | 97.0 - 103.0% | < 2.0% (intra- & inter-day) | Not Reported | Not Reported | [12] |
| UV Spectrophotometry | None | 0.9989 | Satisfactory | Acceptable | Not Reported | Not Reported | [14] |
| UV Spectrophotometry | None | 0.9998 | 97.83% | < 1% | 1.80 | 0.59 | [15] |
| FTIR Spectroscopy | None | 0.998 | 98 - 110% | ~5% | Not Reported | Not Reported | [16][17] |
| TLC-Densitometry | None | 0.9973 | 80 - 110% | ≤ 2% (intra- & inter-day) | 2.70 | 0.88 | [18] |
Visualizations
Caption: Experimental workflow for ibuprofen quantification using LC-MS/MS with a deuterated internal standard.
Caption: Logical comparison of deuterated standard method versus alternatives for ibuprofen quantification.
Discussion
The data presented clearly demonstrates that for the quantification of ibuprofen in complex biological matrices, the LC-MS/MS method employing a deuterated internal standard offers superior performance in terms of accuracy, precision, and sensitivity. The use of a stable isotopically labeled internal standard like ibuprofen-d3 is ideal for quantitative mass spectrometry methods because it closely mimics the behavior of the analyte, including its ionization efficiency.[1] This co-elution and similar behavior effectively compensate for variations during sample preparation and potential ion suppression or enhancement in the mass spectrometer, leading to more reliable and reproducible results.[3]
The LC-MS/MS method with ibuprofen-d3 demonstrated excellent accuracy, with recovery values between 88.2% and 103.67%, and high precision, with a relative standard deviation (RSD) of less than 5%.[2] Furthermore, it offers a very low limit of quantification (LOQ) at 0.05 µg/mL, making it suitable for studies requiring high sensitivity.[2]
In comparison, while HPLC-UV methods provide good accuracy and precision, they generally have higher LOQs, making them less suitable for applications where very low concentrations of ibuprofen need to be measured.[5] For instance, one validated HPLC-UV method reported an LOQ of 1.56 µg/mL.[5] Methods like UV spectrophotometry and FTIR are simpler and cost-effective but are generally less specific and sensitive, making them more appropriate for the analysis of bulk drug and pharmaceutical formulations rather than biological samples.[14][15][16][17] The accuracy of these methods is generally good, with recovery rates often between 97% and 110%.[12][15][17] However, they are more susceptible to interference from other compounds in the sample matrix.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy, precision, and sensitivity for ibuprofen quantification, particularly in biological matrices, the use of an LC-MS/MS method with a deuterated internal standard is unequivocally the recommended approach. The ability of the deuterated standard to compensate for analytical variability is a significant advantage that leads to more robust and reliable data. While alternative methods like HPLC-UV and spectrophotometry have their applications, especially in quality control of pharmaceutical products, they do not match the performance of the deuterated standard method for bioanalytical applications.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 18. jocpr.com [jocpr.com]
A Comparative Guide to Linearity and Range Determination for Ibuprofen Analysis: Featuring (S)-(+)-Ibuprofen-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ibuprofen, with a focus on linearity and range determination. It highlights a highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing (S)-(+)-Ibuprofen-d3 as a stable isotopically labeled internal standard (SIL-IS). The performance of this method is compared with other common analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
The accurate quantification of active pharmaceutical ingredients (APIs) like ibuprofen is critical in drug development, quality control, and pharmacokinetic studies. Linearity and range are fundamental validation parameters that define the concentrations over which an analytical method provides results that are directly proportional to the concentration of the analyte. This guide details the experimental protocol for determining these parameters for an LC-MS/MS method using this compound and compares its performance against alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a standard LC-MS/MS method. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Linearity and Range Determination for Ibuprofen using LC-MS/MS with this compound Internal Standard
This protocol is synthesized from established methodologies for the quantification of ibuprofen in biological matrices.[1][2][3][4]
Objective: To determine the linearity and the analytical range of an LC-MS/MS method for the quantification of ibuprofen in human plasma using this compound as an internal standard.
Materials:
-
Ibuprofen reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (drug-free)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of ibuprofen in methanol at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the ibuprofen primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions.
-
Prepare a working internal standard solution by diluting the this compound primary stock solution with the same diluent to a fixed concentration (e.g., 10 µg/mL).
-
Prepare at least six non-zero calibration standards by spiking appropriate amounts of the ibuprofen working standard solutions into blank human plasma. A typical concentration range for pharmacokinetic studies could be 0.05 µg/mL to 36 µg/mL.[1][3]
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add a fixed volume (e.g., 20 µL) of the working internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The transitions to be monitored are m/z 205.1 → 160.9 for ibuprofen and m/z 208.1 → 163.9 for this compound.[2][4]
-
-
Data Analysis:
-
Calculate the peak area ratio of ibuprofen to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of ibuprofen.
-
Perform a linear regression analysis on the data. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.[1][3]
-
The analytical range is the interval between the upper and lower concentrations of the calibration curve that demonstrates acceptable linearity, accuracy, and precision.
-
Data Presentation: Comparison of Analytical Methods
The following table summarizes the linearity and range of different analytical methods for ibuprofen quantification.
| Analytical Method | Internal Standard | Linearity (Correlation Coefficient, r²) | Range | Reference |
| LC-MS/MS | This compound | >0.99 | 0.05 - 36 µg/mL | [1][3] |
| LC-MS/MS | (S)-(+)-Ketoprofen | >0.99 | 0.1 - 80 µg/mL | [2][4] |
| UPLC-MS/MS | Erdosteine | >0.996 | 1 - 5000 ng/mL | [5] |
| HPLC-UV | p-Isopropylbenzoic acid | >0.99 | 1 - 25 µg/mL | [6] |
| RP-HPLC | Not specified | >0.995 | 50-200% of nominal concentration | [7] |
| UV-Vis Spectrophotometry | None | 0.999 | 5 - 25 µg/mL | [8] |
| RP-HPLC | Not specified | >0.99 | 10 - 100 µg/mL | [9] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the linearity and range of ibuprofen analysis using this compound as an internal standard.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development and validation of a liquid chromatographic method for the quantitation of ibuprofen enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Isotopic Purity: A Guide to Utilizing (S)-(+)-Ibuprofen-d3 in Research
For researchers, scientists, and drug development professionals, the precision of analytical standards is paramount. This guide provides a comprehensive comparison of (S)-(+)-Ibuprofen-d3, a widely used internal standard, focusing on the critical impact of its isotopic purity on experimental outcomes. By presenting supporting experimental data and detailed protocols, we aim to equip you with the knowledge to make informed decisions for your analytical needs.
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] this compound, in particular, is frequently employed for the pharmacokinetic and metabolic studies of ibuprofen, a commonly used non-steroidal anti-inflammatory drug (NSAID).[3] Ibuprofen is a chiral compound, with the (S)-(+)-enantiomer being the pharmacologically active form.[3] Therefore, accurate quantification of this specific enantiomer is crucial for understanding its efficacy and safety profile.
The isotopic purity of a deuterated standard like this compound is a critical factor that can significantly influence the accuracy, precision, and reliability of analytical results.[4] While SIL internal standards are generally superior to structural analogs, the presence of unlabeled or partially labeled species can introduce bias and compromise data integrity.[1][4]
The Impact of Isotopic Purity on Analytical Performance
The isotopic purity of this compound directly correlates with the level of unlabeled (d0) and partially deuterated (d1, d2) isotopologues present in the standard. These impurities can interfere with the quantification of the target analyte, leading to inaccurate results. The following table summarizes the potential impact of varying isotopic purity on key analytical parameters.
| Isotopic Purity Level | Expected Impact on Analytical Parameters |
| High Purity (e.g., >99%) | Accuracy & Precision: High accuracy and precision in the quantification of (S)-(+)-Ibuprofen. Minimal bias, especially at the lower limit of quantification (LLOQ). Linearity: Calibration curves are expected to be linear over a wide dynamic range. Cross-talk: Negligible isotopic cross-contribution, leading to reliable data. |
| Moderate Purity (e.g., 95-99%) | Accuracy & Precision: Potential for positive bias in the measured analyte concentration, particularly at low concentrations. Precision may be affected due to the variability of the impurity content. Linearity: May exhibit non-linear calibration curves, requiring more complex regression models.[5] Cross-talk: Increased risk of isotopic interference, where the signal from the unlabeled impurity in the internal standard contributes to the analyte signal.[5] |
| Low Purity (e.g., <95%) | Accuracy & Precision: Significant overestimation of the analyte concentration is likely. Poor precision and reproducibility of results. Linearity: Pronounced non-linearity of calibration curves, making accurate quantification challenging. Cross-talk: High levels of isotopic cross-talk, rendering the internal standard unsuitable for regulated bioanalysis. |
Experimental Protocols
To ensure the quality of your analytical data, it is essential to implement rigorous experimental protocols for the assessment of isotopic purity and the bioanalysis of (S)-(+)-Ibuprofen.
Protocol 1: Determination of Isotopic Purity of this compound by Mass Spectrometry
Objective: To determine the isotopic distribution and purity of the this compound internal standard.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for direct infusion or LC-MS analysis.
-
Mass Spectrometric Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) for accurate mass measurement and clear separation of isotopologues.
-
Ionization Mode: Employ electrospray ionization (ESI) in negative ion mode, as it is effective for acidic compounds like ibuprofen.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to encompass all potential isotopologues (d0 to d3).
-
-
Data Analysis:
-
Identify the monoisotopic peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) forms of (S)-(+)-Ibuprofen.
-
Calculate the relative abundance of each isotopologue by integrating the peak areas.
-
Determine the isotopic purity by expressing the abundance of the d3 isotopologue as a percentage of the total abundance of all isotopologues.
-
Protocol 2: Chiral LC-MS/MS Bioanalysis of (S)-(+)-Ibuprofen in Plasma
Objective: To quantify the concentration of (S)-(+)-Ibuprofen in plasma samples using this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral Column: A suitable chiral stationary phase column for the enantioselective separation of ibuprofen enantiomers.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both (S)-(+)-Ibuprofen and this compound. For example:
-
(S)-(+)-Ibuprofen: m/z 205.1 → 161.1
-
This compound: m/z 208.1 → 164.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of (S)-(+)-Ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Composition of Ideal vs. Realistic Deuterated Standard.
Caption: Bioanalytical Workflow for (S)-(+)-Ibuprofen.
Caption: Consequences of Low Isotopic Purity.
Conclusion
The isotopic purity of this compound is not a mere technicality but a fundamental parameter that underpins the validity of quantitative bioanalytical studies. While higher purity standards may come at a premium, the investment is justified by the enhanced data quality and the avoidance of costly and time-consuming troubleshooting or study repetitions. For regulated bioanalysis, the use of well-characterized, high-purity internal standards is a non-negotiable requirement. By understanding the potential pitfalls of lower purity standards and implementing robust analytical methodologies, researchers can ensure the generation of accurate and reliable data in their drug development endeavors.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Perspectives on the Quantification of Ibuprofen Enantiomers: A Comparative Guide
An objective comparison of analytical methodologies for the chiral separation and quantification of ibuprofen enantiomers, supported by experimental data from various validated studies.
The S-(+)-enantiomer of ibuprofen is responsible for its primary anti-inflammatory and analgesic effects, while the R-(-)-enantiomer exhibits significantly lower activity.[1] Furthermore, the R-(-)-enantiomer can undergo unidirectional chiral inversion to the active S-(+)-form in the body.[2] Accurate and robust enantioselective quantification is therefore crucial for pharmacokinetic, bioequivalence, and clinical studies.
Comparative Analysis of Analytical Methods
The following tables summarize the experimental conditions and performance metrics from several published studies, offering a comparative look at the capabilities of different analytical approaches for quantifying ibuprofen enantiomers in biological matrices, primarily human plasma.
Table 1: Comparison of Chromatographic Conditions for Ibuprofen Enantiomer Quantification
| Parameter | Study 1 (HPLC-UV)[3] | Study 2 (LC-MS/MS)[4] | Study 3 (HPLC-MS/MS)[5] | Study 4 (HPLC-Fluorescence)[6] |
| Analytical Column | Silica-bonded β-cyclodextrin | CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm) | Lux cellulose 3 | Chiracel OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.02% triethylamine in water (pH 4.0) (60:40, v/v) | 0.008% formic acid in water:methanol | Methanol:water (85:15, v/v) with 0.0075% formic acid | n-hexane:2-propanol:trifluoroacetic acid (gradient) |
| Flow Rate | Not Specified | 0.4 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | Tandem Mass Spectrometry (ESI-) | Tandem Mass Spectrometry | Fluorescence (λex = 220 nm, λem = 290 nm) |
| Internal Standard | p-Isopropylbenzoic acid | (S)-(+)-ibuprofen-d3 and (S)-(+)-ketoprofen | Not Specified | 4-tertbutylphenoxyacetic acid |
| Run Time | 26 min | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Method Validation Parameters for Ibuprofen Enantiomer Quantification
| Parameter | Study 1 (HPLC-UV)[3] | Study 2 (LC-MS/MS)[4] | Study 3 (HPLC-MS/MS)[5] | Study 4 (HPLC-Fluorescence)[6] |
| Matrix | Human Plasma | Dog Plasma | Human Plasma (Neonate) | Mouse Plasma and Tissues |
| Linearity Range (µg/mL) | 1 - 25 | 0.1 - 80 | 0.1 - 60 | 0.125 - 35 (plasma) |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9940 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1 | 0.1 | 0.1 | 0.125 (plasma) |
| Inter-day Precision (%RSD) | R-enantiomer: 6.1-6.4, S-enantiomer: 5.7-5.9 | S-enantiomer: 1.28-6.60, R-enantiomer: 1.04-4.87 | Meets requirements | Not Specified |
| Inter-day Accuracy (%RE) | R-enantiomer: -1.4 to +0.8, S-enantiomer: -1.2 to +2.8 | S-enantiomer: 96.45-103.00, R-enantiomer: 99.07-110.90 | Meets requirements | Not Specified |
| Extraction Recovery (%) | Not Specified | S-enantiomer: 82.23-85.28, R-enantiomer: 84.01-87.89 | Meets requirements | Not Specified |
Experimental Protocols
The methodologies employed across different laboratories, while varying in specific reagents and instrumentation, generally follow a standardized workflow. Below are detailed protocols synthesized from the reviewed studies.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A prevalent method for extracting ibuprofen enantiomers from plasma is Liquid-Liquid Extraction (LLE), valued for its simplicity and effectiveness in reducing matrix effects.[4]
-
Aliquotting : A small volume of plasma (e.g., 20 µL to 200 µL) is transferred to a clean microcentrifuge tube.[5][7]
-
Internal Standard Spiking : An internal standard solution is added to the plasma sample.
-
Acidification : The sample is acidified, typically with an acid like formic acid, to ensure ibuprofen is in its non-ionized form, facilitating extraction into an organic solvent.
-
Extraction : An organic solvent (e.g., a mixture of hexane and diisopropylether) is added.[7] The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers.
-
Separation and Evaporation : The organic layer containing the ibuprofen enantiomers and internal standard is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution : The dried residue is reconstituted in a small volume of the mobile phase for injection into the chromatographic system.
Chiral Separation and Detection
The core of the analysis is the chiral separation, achieved using a chiral stationary phase (CSP) in an HPLC column.
-
Chiral Columns : Various chiral columns are employed, with polysaccharide-based columns like cellulose and cyclodextrin-based columns being common.[3][5][8] For instance, a CHIRALCEL® OJ-3R or a Lux cellulose 3 column can be used for enantiomeric separation.[4][5]
-
Mobile Phase : The mobile phase composition is critical for achieving good resolution. It typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, often with a small amount of an acidic modifier like formic or acetic acid to control the ionization state of ibuprofen.[3][4][5]
-
Detection : Detection methods vary in sensitivity and selectivity. UV detection at around 220 nm is a common approach.[3] For higher sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (LC-MS/MS) is the method of choice, operating in negative ion mode.[4][5][7] Fluorescence detection can also be used after derivatization or for molecules with native fluorescence.[6]
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of ibuprofen enantiomers from biological samples.
Caption: A generalized workflow for the analysis of ibuprofen enantiomers.
Chiral Inversion of Ibuprofen
This diagram illustrates the unidirectional metabolic inversion of R-(-)-ibuprofen to the pharmacologically active S-(+)-ibuprofen.
References
- 1. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatographic method for the quantitation of ibuprofen enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ibuprofen enantiomers in human plasma by HPLC-MS/MS: validation and application in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of ibuprofen enantiomers in mice plasma and tissues by high-performance liquid chromatography with fluorescence detection: Application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Figures of merit in the quantification of ibuprofen enantiomers by chiral HPLC. | Semantic Scholar [semanticscholar.org]
Performance of (S)-(+)-Ibuprofen-d3 in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of (S)-(+)-Ibuprofen-d3 as an internal standard in bioanalytical methods against common non-deuterated alternatives. The information presented is based on published experimental data to assist researchers in selecting the most appropriate internal standard for their specific applications.
Executive Summary
This compound, a stable isotope-labeled internal standard (SIL-IS), is frequently employed in the quantitative analysis of ibuprofen and its enantiomers in various biological matrices. Its structural and physicochemical similarity to the analyte makes it an ideal choice for correcting variability during sample preparation and analysis, particularly in chromatography-mass spectrometry-based methods. This guide details its performance characteristics alongside those of other commonly used internal standards, namely Ketoprofen and Flurbiprofen, to offer a comparative perspective for bioanalytical method development.
Performance Characteristics of Internal Standards for Ibuprofen Analysis
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. Below is a summary of the performance of this compound and its alternatives in human plasma, based on data from various validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Biological Matrix | Key Performance Parameters | Reference |
| This compound | (S)-(+)-Ibuprofen & (R)-(-)-Ibuprofen | Dog Plasma | Linearity: 0.1 - 80 µg/mL (r² > 0.99) LLOQ: 0.1 µg/mL Accuracy: 93.8 - 108.0% Precision (CV%): 2.8 - 10.3% | [1] |
| Ibuprofen-d3 (racemic) | Ibuprofen | Human Plasma | Linearity: 0.05 - 36 µg/mL (r > 0.99) Mean Recovery: 78.4 - 80.9% Accuracy: 88.2 - 103.67% Intra- & Inter-day Precision (RSD): < 5% | [2] |
| Ibuprofen-d3 (racemic) | Ibuprofen | Miniature Swine Plasma | Extraction Recovery: 54 - 60% Internal-Standard Normalized Matrix Factor: 0.99 | [3] |
| Ibuprofen-d3 (racemic) | Ibuprofen | Miniature Swine Synovial Fluid | Extraction Recovery: 37 - 41% Internal-Standard Normalized Matrix Factor: 1.0 | [3] |
| Ketoprofen | (S)-(+)-Ibuprofen & (R)-(-)-Ibuprofen | Dog Plasma | Used as a secondary internal standard. | [1] |
| Flurbiprofen | Ibuprofen | Human Plasma | LLOQ: 0.05 µg/mL Average Recovery: > 95% Intra-assay Variability: 0.8 - 9.9% Inter-assay Variability: 2.7 - 9.8% | [4] |
Note: Direct comparison of performance characteristics should be made with caution due to variations in experimental conditions, instrumentation, and biological matrices across different studies.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting bioanalytical assays. Below are summarized protocols for the analysis of ibuprofen enantiomers using this compound and an alternative method using a non-deuterated internal standard.
Method 1: Enantioselective Analysis of Ibuprofen using this compound in Dog Plasma[1]
-
Sample Preparation: A 10 µL aliquot of dog plasma is subjected to a one-step liquid-liquid extraction with a 7:3 mixture of ethyl acetate and methyl tertiary-butyl ether.
-
Internal Standards: this compound is used as the primary internal standard (IS1), with (S)-(+)-Ketoprofen as a secondary internal standard (IS2).
-
Chromatography: Chiral separation is achieved on a CHIRALCEL® OJ-3R column (150 × 4.6 mm, 3 µm) with an isocratic mobile phase consisting of 0.008% formic acid in a water-methanol mixture at a flow rate of 0.4 mL/min.
-
Detection: Analysis is performed using an LC-MS/MS system operated in negative ionization mode with multiple reaction monitoring (MRM). The MRM transitions monitored are m/z 205.1 > 160.9 for ibuprofen enantiomers and m/z 208.1 > 163.9 for this compound.
Method 2: Analysis of Ibuprofen using Flurbiprofen as an Internal Standard in Human Plasma[4]
-
Sample Preparation: Samples are prepared by liquid-liquid extraction using ethyl acetate, methanol, and phosphoric acid.
-
Internal Standard: Flurbiprofen is used as the internal standard.
-
Chromatography: Separation is performed on an XBridge C18 column with a mobile phase of 0.005 M ammonium phosphate and acetonitrile (40:60, v/v).
-
Detection: Quantification is carried out using an ultraviolet (UV) detector set at 214 nm.
Visualizing Bioanalytical Workflows
The following diagrams illustrate the typical experimental workflows for the bioanalytical methods described.
Caption: Workflow for Enantioselective Ibuprofen Analysis.
Caption: Workflow for Ibuprofen Analysis with a Non-Deuterated IS.
Discussion
The use of a stable isotope-labeled internal standard such as this compound is generally considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS applications. The rationale is that a SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, leading to more accurate and precise quantification. The data presented for Ibuprofen-d3 shows good recovery and minimal matrix effects in various biological fluids[2][3].
Non-deuterated internal standards, such as Ketoprofen and Flurbiprofen, are structurally similar to ibuprofen and can also provide reliable quantification, particularly when matrix effects are minimal or can be effectively controlled through sample preparation. These alternatives are often more readily available and cost-effective. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and the analytical platform available. For chiral separations, using the deuterated enantiomer corresponding to the analyte of interest, such as this compound for the analysis of (S)-(+)-Ibuprofen, is highly advantageous.
References
- 1. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S)-(+)-Ibuprofen-d3
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(+)-Ibuprofen-d3. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a deuterated form of (S)-(+)-Ibuprofen. While the toxicological properties of the deuterated form have not been thoroughly investigated, it should be handled with the same precautions as the parent compound. Ibuprofen is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system. As a powdered active pharmaceutical ingredient (API), it poses a risk of inhalation.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₅D₃O₂ | |
| Molecular Weight | 209.3 g/mol | |
| Appearance | White to off-white powder | N/A |
| Occupational Exposure Limit (OEL) for Ibuprofen (8-hour TWA) | 3 mg/m³ |
Personal Protective Equipment (PPE) Requirements
Proper PPE is mandatory to minimize exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are recommended for their chemical resistance to a wide range of substances, including oils and solvents. For handling larger quantities or in situations with a higher risk of spillage, consider double-gloving. | To prevent skin contact and absorption. |
| Eye Protection | Tight-sealing safety goggles should be worn. | To protect eyes from dust particles. |
| Skin and Body Protection | A lab coat or a disposable gown made of a low-permeability fabric should be worn. When handling larger quantities, consider additional protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | For small-scale laboratory work, a well-fitting N95 dust mask may be sufficient. For larger quantities or procedures that may generate significant dust, a powered air-purifying respirator (PAPR) is recommended to ensure a higher level of protection. | To prevent inhalation of the powdered compound. |
Operational and Disposal Plans
A systematic approach to handling, from receipt of the compound to its final disposal, is crucial for maintaining a safe laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation and Weighing:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
All manipulations of powdered this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Use a dedicated and calibrated balance for weighing. Handle the powder gently to avoid generating dust.
-
-
Experimental Procedures:
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Keep containers with this compound tightly closed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory area where the compound is being handled.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents.
-
-
Spill Management:
-
In case of a spill, avoid raising dust.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid material and place it into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminate.
-
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including contaminated PPE and weighing paper, should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. One common method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain, as this can lead to environmental contamination. Another option is to mix the compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed bag, and dispose of it in the trash, though take-back programs are preferred.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
